Product packaging for Trimethobenzamide(Cat. No.:CAS No. 138-56-7)

Trimethobenzamide

Número de catálogo: B196071
Número CAS: 138-56-7
Peso molecular: 388.5 g/mol
Clave InChI: FEZBIKUBAYAZIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Trimethobenzamide is the amide obtained by formal condensation of 3,4,5-trihydroxybenzoic acid with 4-[2-(N,N-dimethylamino)ethoxy]benzylamine. It is used to prevent nausea and vomitting in humans. It has a role as an antiemetic. It is a tertiary amino compound and a member of benzamides.
This compound is a novel antiemetic which prevents nausea and vomiting in humans. Its actions are unclear but most likely involves the chemoreceptor trigger zone (CTZ). In dogs pretreated with this compound HCl, the emetic response to apomorphine is inhibited, while little or no protection is afforded against emesis induced by intragastric copper sulfate.
This compound is an Antiemetic. The physiologic effect of this compound is by means of Emesis Suppression.
This compound is an orally available, antiemetic agent used in the therapy of nausea and vomiting associated with medications and gastrointestinal, viral and other illnesses. This compound has not been linked convincingly to elevations in serum enzymes during therapy and despite widescale use for almost 50 years, it has rarely been linked to instances of clinically apparent liver injury with jaundice.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and is indicated for post operative nausea and vomiting and allergic disease and has 1 investigational indication.
major descriptor (64-84);  on-line search BENZAMIDES (64-84);  Index Medicus search this compound (64-84);  RN given refers to parent cpd
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N2O5 B196071 Trimethobenzamide CAS No. 138-56-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZBIKUBAYAZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-92-7 (mono-hydrochloride)
Record name Trimethobenzamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023711
Record name Trimethobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE CRYSTALLINE POWDER; SLIGHT PHENOLIC ODOR; SOL IN WARM ALC; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, PKA: 8.27; FREELY SOL IN ETHANOL & CHLOROFORM; INSOL IN PETROLEUM ETHER /HYDROCHLORIDE/, 3.98e-02 g/L
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETHOBENZAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

138-56-7
Record name Trimethobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethobenzamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimethobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2X096QY97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETHOBENZAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

188.7 °C
Record name Trimethobenzamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00662
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimethobenzamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Trimethobenzamide's Effects on Dopamine Pathways in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Trimethobenzamide is a substituted benzamide with established antiemetic properties. Its clinical efficacy is primarily attributed to its interaction with the central nervous system (CNS), specifically its antagonism of dopamine pathways. This technical guide provides a detailed examination of this compound's mechanism of action, its targeted effects within the CNS, and the consequential physiological responses. This document synthesizes the available pharmacological data, outlines relevant experimental methodologies for studying such compounds, and visualizes the key pathways and processes involved. A notable gap in the publicly available literature is the absence of specific quantitative binding affinity data for this compound, a limitation that is highlighted herein.

Introduction

This compound is a prescription antiemetic agent used in the management of nausea and vomiting.[1][2][3][4][5] Unlike many modern antiemetics that target serotonin or neurokinin receptors, this compound's primary mechanism involves the modulation of dopaminergic neurotransmission.[6][7] Understanding its precise effects on dopamine pathways is critical for appreciating its therapeutic utility and its potential side-effect profile, particularly the risk of extrapyramidal symptoms (EPS). This guide delves into the core pharmacology of this compound's interaction with the CNS dopamine system.

Core Mechanism of Action: D₂ Receptor Antagonism

The principal mechanism of action for this compound is the antagonism of the dopamine D₂ receptor.[1][6][8] This activity is believed to be concentrated in the chemoreceptor trigger zone (CTZ), an area located in the medulla oblongata.[1][2][3][6][7][9][10][11] The CTZ lies outside the blood-brain barrier, allowing it to detect emetogenic substances in the bloodstream and cerebrospinal fluid. By blocking D₂ receptors in the CTZ, this compound inhibits the transmission of emetic signals to the vomiting center, which is located in the brainstem.[3][7][10] While this is the primary accepted mechanism, some sources note that the complete picture of its action is not fully elucidated.[3][9] Animal studies have shown that this compound effectively inhibits apomorphine-induced emesis (a D₂ agonist) but offers little protection against emesis induced by gastric irritants like copper sulfate, further supporting its central action at the CTZ.[2][11]

Effects on Central Dopamine Pathways

This compound's interaction with dopamine pathways is anatomically specific, leading to both its desired therapeutic effect and its potential adverse reactions.

The Chemoreceptor Trigger Zone (Area Postrema)

The antiemetic effect of this compound is a direct result of D₂ receptor blockade in the CTZ. Dopamine released in this area normally activates D₂ receptors, which initiates a signaling cascade that stimulates the vomiting center. This compound competitively binds to these D₂ receptors without activating them, thereby preventing dopamine from initiating the emetic signal.

Nigrostriatal Pathway and Extrapyramidal Symptoms

While therapeutically targeting the CTZ, this compound can also affect other dopamine-rich regions of the brain. The nigrostriatal pathway, essential for motor control, is particularly susceptible. Antagonism of D₂ receptors in this pathway can disrupt the balance of neurotransmission, leading to a range of movement disorders collectively known as extrapyramidal symptoms (EPS).[1][4] These can include:

  • Acute Dystonia: Involuntary muscle contractions and spasms.

  • Akathisia: A state of agitation and restlessness.

  • Parkinsonism: Symptoms resembling Parkinson's disease, such as tremors, rigidity, and bradykinesia.

The risk of EPS is a crucial consideration in the clinical use of this compound, especially in children and the elderly.[10]

Pharmacological Data

A comprehensive search of the scientific literature and pharmacological databases did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at dopamine receptors. The compound is consistently described qualitatively as a D₂ receptor antagonist or blocker.[8][12] This represents a significant knowledge gap for researchers. The table below summarizes the qualitative pharmacological profile of this compound based on available information.

ParameterDescriptionClinical Relevance
Target Receptor Dopamine D₂ Receptor[1][6][8]Primary target for antiemetic action.
Mechanism Antagonist / Inhibitor[8][9]Blocks the binding of endogenous dopamine.
Primary Site of Action Chemoreceptor Trigger Zone (CTZ)[2][6][7][11]Prevents emetogenic signals from reaching the vomiting center.
Secondary Site of Action Nigrostriatal PathwayD₂ blockade in this pathway can lead to motor side effects (EPS).
Functional Effect Inhibition of Apomorphine-Induced Emesis[2][11]Demonstrates central D₂ receptor blockade in animal models.

Experimental Protocols

Protocol: Radioligand Competition Binding Assay for D₂ Receptor Affinity

This in vitro assay is designed to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for the dopamine D₂ receptor.

1. Materials:

  • Cell membranes prepared from a cell line stably expressing human D₂ receptors (e.g., HEK293 or CHO cells).
  • Radioligand: A high-affinity D₂ receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.
  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
  • Non-specific binding agent: A high concentration of an unlabeled D₂ antagonist (e.g., 10 µM Haloperidol) to determine background binding.
  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
  • Glass fiber filters and a cell harvester.
  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kₔ value), and the cell membrane preparation.
  • Add serial dilutions of the test compound (this compound) to the experimental wells.
  • Add the non-specific binding agent to control wells.
  • Add buffer only to "total binding" wells.
  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
  • Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts from wells with Haloperidol) from the total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol: In Vivo Assessment of Antiemetic Efficacy (Apomorphine Challenge)

This animal model assesses the ability of a test compound to block centrally-mediated emesis.

1. Subjects:

  • Beagle dogs are a commonly used species as they have a reliable emetic response to apomorphine.

2. Materials:

  • This compound solution for injection.
  • Apomorphine hydrochloride solution (emetogen).
  • Vehicle control (e.g., sterile saline).

3. Procedure:

  • Acclimate animals to the experimental setting.
  • Administer the test compound (this compound) or vehicle control to the animals via a defined route (e.g., intramuscularly).
  • After a set pretreatment period (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine at a dose known to reliably induce emesis.
  • Observe the animals continuously for a defined period (e.g., 1-2 hours).
  • Record the latency to the first emetic event and the total number of retches and vomits for each animal.

4. Data Analysis:

  • Compare the number of emetic events and the latency to emesis between the this compound-treated group and the vehicle-control group using appropriate statistical tests (e.g., t-test or Mann-Whitney U test). A significant reduction in emesis in the treated group indicates antiemetic efficacy.

Visualizations of Pathways and Workflows

Dopamine D₂ Receptor Signaling in the CTZ

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic CTZ Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Activates Gi Gᵢ Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP EmesisSignal Emetic Signal to Vomiting Center cAMP->EmesisSignal Leads to This compound This compound This compound->D2R Blocks

Caption: D₂ receptor antagonism by this compound in the CTZ.

Experimental Workflow: Competitive Binding Assay

Binding_Assay_Workflow A Prepare Reagents: - D₂ Receptor Membranes - [³H]-Radioligand - this compound Dilutions B Incubate Reagents (Receptors, Radioligand, Test Compound) to Reach Equilibrium A->B C Rapid Filtration (Separate Bound from Free Ligand) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: - Determine IC₅₀ - Calculate Kᵢ via Cheng-Prusoff D->E

Caption: Workflow for a radioligand competitive binding assay.

Logical Diagram: CNS Effects of D₂ Antagonism

CNS_Effects cluster_ctz Action in Chemoreceptor Trigger Zone (CTZ) cluster_nigro Action in Nigrostriatal Pathway Start This compound (D₂ Receptor Antagonist) Block_CTZ Blocks D₂ Receptors on CTZ Neurons Start->Block_CTZ Block_Nigro Blocks D₂ Receptors in Basal Ganglia Start->Block_Nigro Inhibit_Emesis Inhibits Emetic Signal Transmission Block_CTZ->Inhibit_Emesis Therapeutic Therapeutic Effect: Anti-Nausea / Anti-Vomiting Inhibit_Emesis->Therapeutic Disrupt_Motor Disrupts Motor Control Signaling Block_Nigro->Disrupt_Motor Side_Effect Adverse Effect: Potential for Extrapyramidal Symptoms (EPS) Disrupt_Motor->Side_Effect

Caption: Dual effects of D₂ antagonism in different brain regions.

Conclusion and Future Directions

This compound serves as an effective antiemetic through its well-established role as a dopamine D₂ receptor antagonist within the chemoreceptor trigger zone. This central mechanism effectively mitigates emetic signaling. However, this same mechanism, when acting on the nigrostriatal dopamine pathway, carries the inherent risk of producing extrapyramidal side effects. For drug development professionals and researchers, the most significant challenge related to this compound is the striking lack of publicly available quantitative data on its binding affinity and selectivity for dopamine receptor subtypes. Future research should prioritize the characterization of this compound's binding profile (Kᵢ values) for D₁, D₂, D₃, D₄, and D₅ receptors. Such data would be invaluable for building more accurate structure-activity relationship models and could guide the development of next-generation antiemetics with improved efficacy and a reduced risk of neurological side effects.

References

Exploring the Potential In Vitro Off-Target Effects of Trimethobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethobenzamide is an antiemetic agent primarily used for the prevention of nausea and vomiting. Its therapeutic effect is attributed to its antagonist activity at the dopamine D2 receptor, likely within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While its on-target activity is well-established, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and pharmacological profile. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing. This technical guide provides a framework for researchers, scientists, and drug development professionals to investigate the potential off-target effects of this compound using in vitro methodologies. Due to the limited publicly available quantitative data on the off-target profile of this compound, this guide focuses on the experimental protocols and data presentation formats necessary to generate and interpret such crucial information.

Data Presentation: Quantifying Off-Target Interactions

A systematic in vitro evaluation is essential to identify and characterize the off-target profile of a compound. The following tables are templates for presenting the quantitative data obtained from such studies.

Table 1: Receptor Binding Affinity Profile of this compound

This table would summarize the binding affinities of this compound for a panel of receptors. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor. A lower Ki value indicates a higher binding affinity.

Receptor TargetRadioligand UsedThis compound Ki (nM)
Dopamine D2[³H]-SpiperoneValue to be determined
Serotonin 5-HT2A[³H]-KetanserinValue to be determined
Histamine H1[³H]-PyrilamineValue to be determined
Adrenergic α1A[³H]-PrazosinValue to be determined
Muscarinic M1[³H]-PirenzepineValue to be determined
.........

Table 2: Enzyme Inhibition Profile of this compound

This table would present the potency of this compound as an inhibitor of various enzymes. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Enzyme TargetSubstrate UsedThis compound IC50 (µM)
Cyclooxygenase-1 (COX-1)Arachidonic AcidValue to be determined
Cyclooxygenase-2 (COX-2)Arachidonic AcidValue to be determined
AcetylcholinesteraseAcetylthiocholineValue to be determined
Various Cytochrome P450 IsoformsSpecific SubstratesValue to be determined
.........

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and reliable data. The following are methodologies for key in vitro assays used to assess off-target effects.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled competing ligand (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

  • For determining non-specific binding, a high concentration of a known unlabeled ligand for the target receptor is added to a set of wells.

  • For determining total binding, only the radioligand and membrane preparation are added.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.

Materials:

  • Purified enzyme.

  • Enzyme-specific substrate.

  • Test compound (this compound).

  • Assay buffer specific for the enzyme.

  • 96-well microplates.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme and the varying concentrations of this compound.

  • Include control wells with the enzyme and buffer (100% activity) and wells with buffer only (background).

  • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at the optimal temperature for the enzyme.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based cAMP Signaling Assay

This assay is used to determine the functional effect of a compound on G-protein coupled receptors (GPCRs) that signal through the cyclic AMP (cAMP) pathway. It can identify both agonists and antagonists of Gs- and Gi-coupled receptors.

Materials:

  • A cell line expressing the GPCR of interest.

  • Cell culture medium.

  • Test compound (this compound).

  • A known agonist for the receptor (for antagonist testing).

  • Forskolin (an activator of adenylyl cyclase, for Gi-coupled receptor testing).

  • cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

  • 96- or 384-well cell culture plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the cells in the microplates and grow them to the desired confluency.

  • For antagonist mode: pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of a known agonist.

  • For agonist mode: add varying concentrations of this compound directly to the cells.

  • For Gi-coupled receptors: pre-incubate with this compound, then stimulate with forskolin to induce cAMP production.

  • Incubate the plates for a specific time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: For agonist activity, plot the cAMP concentration against the log of the this compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC50.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following are Graphviz (DOT language) scripts for generating such diagrams.

G cluster_screening In Vitro Off-Target Screening Workflow compound This compound primary_screen Primary Screening (e.g., Receptor Binding Panel) compound->primary_screen hit_identification Hit Identification (Significant Binding Observed) primary_screen->hit_identification secondary_assay Secondary Assays (Enzyme Inhibition) hit_identification->secondary_assay functional_assay Functional Cell-Based Assays (e.g., cAMP, Reporter Gene) hit_identification->functional_assay data_analysis Data Analysis (Ki, IC50, EC50 Determination) secondary_assay->data_analysis functional_assay->data_analysis off_target_profile Off-Target Profile data_analysis->off_target_profile

Caption: General experimental workflow for in vitro off-target screening of a compound.

G cluster_pathway Hypothetical Gq-Coupled Receptor Signaling Pathway ligand Off-Target Ligand (e.g., this compound) receptor Gq-Coupled Receptor ligand->receptor Binds to g_protein Gαq and Gβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 ca2->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates targets leading to

Caption: Example of a Gq-coupled receptor signaling pathway potentially affected by an off-target interaction.

In-depth analysis of Trimethobenzamide's pharmacokinetic and pharmacodynamic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Trimethobenzamide

Introduction

This compound is a benzamide derivative utilized as an antiemetic agent for the management of postoperative nausea and vomiting, as well as nausea associated with gastroenteritis.[1][2] Its mechanism of action, while not fully elucidated, is understood to be centrally mediated. This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, synthesizing available data for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy adult subjects.[3] The drug's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for determining appropriate dosing regimens and understanding its behavior in the body.

Data Presentation: Pharmacokinetic Parameters

The quantitative pharmacokinetic parameters of this compound are summarized in the table below. A 300 mg oral dose has been shown to provide a plasma concentration profile comparable to a 200 mg intramuscular (IM) injection.[3][4][5][6][7]

ParameterValueFormulation(s)Source(s)
Bioavailability 100% (relative to IM solution)Oral Capsule[3][5][8][9][10]
Time to Peak Plasma Conc. (Tmax) ~45 minutes300 mg Oral Capsule[4][9]
~30 minutes200 mg IM Injection[3][4][5][9]
Elimination Half-Life (t½) 7 - 9 hoursOral, IM[3][4][8][11][12]
Metabolism Hepatic; Major pathway is oxidationN/A[3][4][8][10][12]
Primary Metabolite This compound N-oxideN/A[3][4][10][13]
Excretion 30-50% excreted unchanged in urine within 48-72 hoursOral, IM[3][4][8][9][10][14]
Experimental Protocols: Pharmacokinetic Analysis

The determination of this compound's pharmacokinetic parameters typically involves the following methodologies:

  • Clinical Study Design: Pharmacokinetic studies are generally conducted in healthy adult volunteers to characterize the drug's profile without the influence of confounding disease states.[3][5] A common design is a crossover study comparing different formulations, such as oral capsules and intramuscular injections, to determine relative bioavailability and compare concentration-time profiles.[4]

  • Sample Collection: Following drug administration, serial blood samples are collected at predefined time points. Plasma is separated from these samples for subsequent analysis.

  • Bioanalytical Method: The concentration of this compound in plasma samples is quantified using a validated bioanalytical method. While specific methods for pivotal studies are not detailed in the provided literature, high-performance liquid chromatography (HPLC) with a photodiode array detector is a validated method for estimating this compound.[15] More broadly, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for its high sensitivity and specificity in quantifying drug concentrations in biological matrices.[16]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using pharmacokinetic modeling software. A non-compartmental or compartmental analysis is performed to calculate key parameters such as Tmax, Cmax, Area Under the Curve (AUC), elimination half-life (t½), and clearance.

Visualization: ADME Workflow

The following diagram illustrates the general pathway of this compound through the body.

ADME_Workflow cluster_absorption Absorption cluster_distribution_metabolism Distribution & Metabolism cluster_excretion Excretion Oral Oral Administration (300mg Capsule) GI_Tract GI Tract Oral->GI_Tract Dissolution IM IM Administration (200mg Injection) Systemic_Circulation Systemic Circulation IM->Systemic_Circulation Direct Absorption (Tmax ~30 min) GI_Tract->Systemic_Circulation Absorption (Tmax ~45 min) Liver Liver (Metabolism) Systemic_Circulation->Liver Hepatic Circulation Tissues Body Tissues (Distribution) Systemic_Circulation->Tissues Kidney Kidney Systemic_Circulation->Kidney Renal Clearance Liver->Systemic_Circulation Metabolites (N-oxide) & Unchanged Drug Urine Urine (30-50% Unchanged) Kidney->Urine

Caption: ADME pathway for this compound.

Pharmacodynamics

The pharmacodynamic properties of this compound describe its mechanism of action at the molecular and physiological levels. Its antiemetic effect is attributed to its action on the central nervous system.

Mechanism of Action

The precise mechanism of action of this compound is considered obscure but is believed to involve the chemoreceptor trigger zone (CTZ) located in the medulla oblongata.[3][4][8] The CTZ is a key area for detecting emetic substances in the blood and relaying signals to the vomiting center.

  • Dopamine D2 Receptor Antagonism: this compound is an antagonist of the dopamine D2 receptor.[11][17] By blocking D2 receptors in the CTZ, it is thought to inhibit the emetic stimuli induced by dopamine, thereby preventing the transmission of nausea-inducing signals to the vomiting center.[11][17][18]

  • Central Action: Evidence for its central mechanism comes from animal studies. In dogs, pretreatment with this compound inhibits the emetic response to apomorphine (a dopamine agonist that directly stimulates the CTZ).[3][8][14] However, it provides little to no protection against emesis induced by intragastric copper sulfate, which acts peripherally on the gastrointestinal tract.[3][8][14] This demonstrates that this compound's primary action is central rather than peripheral.[9]

  • Other Receptor Activity: The drug possesses weak antihistaminic activity but does not appear to significantly interact with serotonin pathways.[1]

Data Presentation: Pharmacodynamic Effects
TargetActionEffectSource(s)
Dopamine D2 Receptor AntagonistInhibition of emetic signals in the CTZ[11][17]
Chemoreceptor Trigger Zone (CTZ) Inhibition of StimuliSuppression of nausea and vomiting[3][4][8][9]
Experimental Protocols: Pharmacodynamic Analysis

The central antiemetic activity of this compound has been demonstrated using the following experimental model:

  • Animal Model: The dog is a commonly used model for antiemetic studies due to its well-defined emetic response to various stimuli.[3]

  • Pretreatment: Animals are pretreated with this compound hydrochloride at a specified dose before the emetic challenge.[3][14]

  • Emetic Challenge:

    • Central Challenge: Apomorphine, a potent dopamine D2 receptor agonist, is administered to directly stimulate the CTZ and induce vomiting.[3][19]

    • Peripheral Challenge: Intragastric copper sulfate is administered. It acts as a local irritant to the gastric mucosa, inducing emesis via peripheral neural pathways to the vomiting center, bypassing the CTZ.[3]

  • Endpoint Measurement: The primary endpoint is the emetic response (i.e., the frequency and latency of vomiting). Inhibition of apomorphine-induced emesis, coupled with a lack of inhibition of copper sulfate-induced emesis, provides strong evidence for a centrally-mediated antiemetic mechanism targeting the CTZ.[3][8][14]

Visualization: Proposed Signaling Pathway

This diagram illustrates the proposed mechanism of this compound's antiemetic action at the Chemoreceptor Trigger Zone (CTZ).

PD_Signaling_Pathway cluster_CTZ Chemoreceptor Trigger Zone (CTZ) Dopamine Emetic Stimuli (e.g., Dopamine, Apomorphine) D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Signal_Transduction Signal Transduction Cascade D2_Receptor->Signal_Transduction Initiates Signal This compound This compound This compound->D2_Receptor Antagonizes/ Blocks Vomiting_Center Vomiting Center (Medulla) Signal_Transduction->Vomiting_Center Emetic Impulse Emesis Nausea & Vomiting (Emesis) Vomiting_Center->Emesis Triggers

Caption: this compound's antagonism of the D2 receptor in the CTZ.

References

Methodological & Application

Application Note and Protocol for the Quantification of Trimethobenzamide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Trimethobenzamide using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is applicable for the analysis of the bulk drug substance and can be adapted for the determination of this compound in pharmaceutical formulations and biological matrices.

Introduction

This compound is an antiemetic drug used to prevent nausea and vomiting.[1] Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and clinical monitoring. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound, capable of separating the active pharmaceutical ingredient (API) from its degradation products.[1][2]

Chromatographic Conditions

A simple, accurate, and precise isocratic RP-HPLC method has been developed and validated for the estimation of this compound.[1][2]

ParameterCondition
HPLC System Agilent 1260 Infinity HPLC system or equivalent
Column Kromasil 100 C-18 (250 x 4.6mm, 5µm)[1][2]
Mobile Phase Methanol : 10mM Ammonium Formate (44:56, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 213 nm (using a Photodiode Array Detector)[1][2]
Run Time 12 minutes[1]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

This compound HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Analysis start Sample formulation Pharmaceutical Formulation (Capsule/Parenteral) start->formulation Dosage Form biological Biological Matrix (Plasma/Urine) start->biological Biological Sample extraction Extraction/ Dilution formulation->extraction biological->extraction filtration Filtration (0.2 µm filter) extraction->filtration hplc HPLC System (Isocratic Elution) filtration->hplc detection PDA Detector (213 nm) hplc->detection chromatogram Chromatogram detection->chromatogram peak_area Peak Area Integration chromatogram->peak_area concentration Concentration Calculation peak_area->concentration calibration Calibration Curve calibration->concentration

Figure 1: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 0.5-50 µg/mL.[1]

Sample Preparation
  • Accurately weigh the contents of not fewer than 20 this compound capsules and determine the average weight.

  • Weigh a quantity of the powdered capsule contents equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter the solution through a 0.2 µm syringe filter.

  • Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration within the calibration range.

  • Transfer a volume of the parenteral solution equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.2 µm syringe filter before injection.

  • To 1 mL of plasma sample in a centrifuge tube, add a suitable internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 3 mL of a protein precipitation agent (e.g., acetonitrile or methanol), vortex for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.2 µm syringe filter before injection.

  • To 1 mL of urine sample, add an internal standard.

  • Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the sample through a 0.2 µm syringe filter before injection.

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonization (ICH) guidelines.[1]

Validation ParameterResult
Linearity Range 0.5 - 50 µg/mL[1]
Correlation Coefficient (r²) 0.999[1]
Accuracy (% Recovery) 94.03% to 100.39%[1]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Robustness The method is robust to small, deliberate changes in mobile phase composition, flow rate, and pH.[1]

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound was subjected to stress conditions as per ICH guidelines.[1]

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 5 N HCl at 70°C for 8 hours[1]No significant degradation observed.[1]
Base Hydrolysis 5 N NaOH at 70°C for 8 hours[1]Significant degradation observed.[1]
Neutral Hydrolysis Water at 70°C for 24 hours[1]No significant degradation observed.[1]
Oxidative Degradation 10% H₂O₂ at room temperature for 24 hours[1]Significant degradation observed.[1]
Thermal Degradation 70°C for 48 hoursNo significant degradation observed.[1]
Photolytic Degradation Exposure to UV light for 24 hours[1]No significant degradation observed.[1]

The degradation products did not interfere with the quantification of the parent drug, confirming the stability-indicating capability of the method.[1]

Conclusion

The presented HPLC method is simple, rapid, accurate, precise, and specific for the quantification of this compound. Its stability-indicating nature makes it suitable for the analysis of the drug in the presence of its degradation products. The provided protocols for sample preparation from various matrices offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Note: A Validated Stability-Indicating RP-UPLC Method for the Determination of Trimethobenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and validated reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the stability testing of Trimethobenzamide Hydrochloride. The developed method is demonstrated to be specific, accurate, precise, and stability-indicating in accordance with the International Council for Harmonisation (ICH) guidelines. This document provides detailed protocols for the chromatographic analysis, forced degradation studies, and method validation, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

This compound Hydrochloride, chemically N-[p-[2-(dimethylamino) ethoxy] benzyl]-3, 4, 5-trimethoxybenzamide monohydrochloride, is an antiemetic agent used to prevent nausea and vomiting. Ensuring the stability of a drug substance and its formulated product is a critical aspect of drug development and manufacturing. A validated stability-indicating analytical method is essential to accurately quantify the drug and detect any degradation products that may form under various environmental conditions. This ensures the safety and efficacy of the pharmaceutical product throughout its shelf life. This application note presents a validated RP-UPLC method that effectively separates this compound from its degradation products, providing a reliable tool for stability assessment.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector is recommended.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)[1][2]
Mobile Phase A 0.1% Nonafluorobutane-1-sulfonic acid in water[1][2]
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
17
18.9
19
21
Flow Rate 0.4 mL/min[1][2]
Column Temperature 40°C[2]
Injection Volume 1.0 µL[2]
Detection Wavelength 213 nm[3][4]
Run Time 21 minutes
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride reference standard in 100 mL of methanol.[3]

  • Working Standard Solution (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase initial composition (75:25 Mobile Phase A:Mobile Phase B).

  • Sample Preparation: Prepare the sample solution of the drug product to obtain a theoretical concentration of 10 µg/mL of this compound Hydrochloride using the same diluent as the working standard.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug substance was subjected to various stress conditions as per ICH guidelines.[3][4]

  • Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and reflux for 8 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Treat the drug solution with 5 N NaOH and heat at 70°C for 8 hours.[3] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period as per ICH Q1B guidelines.

Method Validation

The developed RP-UPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was evaluated by analyzing blank samples, a standard solution of this compound, and samples from forced degradation studies. The chromatograms showed no interference from the blank or degradation products at the retention time of this compound, confirming the method's specificity. Degradation was observed primarily under basic and oxidative conditions.[3][4]

Linearity

The linearity of the method was assessed by analyzing seven concentrations of this compound ranging from 0.5 µg/mL to 50 µg/mL.[3][4]

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.5[Sample Data]
1[Sample Data]
5[Sample Data]
10[Sample Data]
20[Sample Data]
40[Sample Data]
50[Sample Data]
Correlation Coefficient (r²) > 0.999[1][3][4]
Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 3: Accuracy and Recovery Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8.0[Sample Data][Sample Data]
100%10.0[Sample Data][Sample Data]
120%12.0[Sample Data][Sample Data]
Average Recovery (%) --98.0 - 102.0

Note: The accuracy was found to be between 94.03% and 100.39% in a similar HPLC study.[3][4]

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of the standard solution were performed.

Table 4: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD of Peak Area[Sample Data]≤ 2.0%
Intermediate Precision % RSD of Peak Area[Sample Data]≤ 2.0%
Robustness

The robustness of the method was assessed by intentionally varying the chromatographic conditions, such as the flow rate (±0.02 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.

Data Presentation

Table 5: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration% DegradationObservations
Acid Hydrolysis 0.1 N HCl8 hours (reflux)< 5%No significant degradation
Base Hydrolysis 5 N NaOH8 hours (70°C)~53%[3]Two major degradation products observed
Oxidative Degradation 3% H₂O₂24 hours (RT)SignificantDegradation products observed
Thermal Degradation 105°C48 hours< 5%No significant degradation
Photolytic Degradation UV & Visible LightICH Q1B< 5%No significant degradation

Visualizations

experimental_workflow cluster_prep Preparation cluster_method_dev Method Development cluster_stress Forced Degradation cluster_validation Method Validation (ICH Q2) prep_std Prepare Standard Solutions analysis UPLC Analysis prep_std->analysis prep_sample Prepare Sample Solutions prep_sample->analysis chrom_cond Define UPLC Conditions (Column, Mobile Phase, Gradient, etc.) chrom_cond->analysis acid Acid Hydrolysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis specificity Specificity report Generate Application Note & Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report robustness Robustness robustness->report data_acq Data Acquisition & Processing analysis->data_acq data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_acq->robustness

Caption: Experimental Workflow for Method Development and Validation.

forced_degradation_pathway cluster_stress_conditions Stress Conditions cluster_outcomes Degradation Outcomes drug This compound (Active Pharmaceutical Ingredient) acid Acidic (0.1 N HCl) drug->acid exposes to base Basic (5 N NaOH, 70°C) drug->base exposes to oxidative Oxidative (3% H₂O₂) drug->oxidative exposes to thermal Thermal (105°C) drug->thermal exposes to photolytic Photolytic (UV/Vis Light) drug->photolytic exposes to stable Stable (No Significant Degradation) acid->stable degraded Degraded (Formation of Degradation Products) base->degraded oxidative->degraded thermal->stable photolytic->stable

Caption: Forced Degradation Pathway of this compound.

Conclusion

The developed RP-UPLC method is rapid, sensitive, specific, and robust for the determination of this compound Hydrochloride in the presence of its degradation products. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations. The comprehensive protocols and data presented in this application note provide a valuable resource for analytical scientists in the pharmaceutical industry.

References

Protocol for Studying Trimethobenzamide's Interaction with Apomorphine in Parkinson's Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, rigidity, and tremor. Apomorphine, a potent dopamine D1 and D2 receptor agonist, is an effective therapy for managing "off" episodes in advanced PD, providing rapid relief from motor fluctuations.[1][2] However, its clinical use is often limited by significant nausea and vomiting, side effects mediated by the activation of dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[3]

Trimethobenzamide is an antiemetic agent that is often co-administered with apomorphine to mitigate these emetic effects.[4][5] It is believed to act as a dopamine D2 receptor antagonist, primarily at the CTZ.[3][6] Understanding the precise nature of the interaction between this compound and apomorphine at the molecular, cellular, and behavioral levels is crucial for optimizing therapeutic strategies in Parkinson's disease.

This document provides a comprehensive set of protocols for researchers to investigate the interaction between this compound and apomorphine. It includes detailed methodologies for in vitro receptor binding and functional assays, as well as in vivo studies using established rodent and ferret models of Parkinson's disease and emesis.

Data Presentation

The following tables summarize key quantitative data for this compound and apomorphine, critical for designing and interpreting the described experiments.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)SpeciesReference
ApomorphineDopamine D2527Not Specified[1]
ApomorphineDopamine D20.62Human[7]
This compoundDopamine D2Not Available-[3][6]

Table 2: In Vitro Functional Assay Parameters

CompoundAssayCell LineParameterValueReference
ApomorphinecAMP InhibitionCHO-K1 (expressing human D2L)EC50~10 nM[8]
DopaminecAMP InhibitionDRD2 Nomad Cell LineEC502.76 x 10⁻⁶ M[9]

Table 3: In Vivo Model Dosages

CompoundAnimal ModelDosageRoutePurposeReference
Apomorphine6-OHDA Rat0.5 mg/kgs.c.Induction of contralateral rotation[10][11]
ApomorphineFerret0.25 mg/kgs.c.Induction of emesis[12][13]
This compoundHuman (Clinical Trial)300 mg, TIDp.o.Antiemetic prophylaxis[4][5]
6-Hydroxydopamine (6-OHDA)Rat12.5 µg in 2.5 µlIntracerebralInduction of nigrostriatal lesion[11]

Experimental Protocols

In Vitro Studies

1. Dopamine D2 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound and apomorphine for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium (DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone (a D2 antagonist).

  • Unlabeled ligands: this compound, apomorphine, and a known D2 antagonist (e.g., haloperidol) for determining non-specific binding.

  • Scintillation cocktail and vials.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D2R cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer (for total binding).

      • Excess unlabeled D2 antagonist (e.g., 10 µM haloperidol) for non-specific binding.

      • Increasing concentrations of this compound or apomorphine.

    • Add a constant concentration of [³H]-Spiperone (typically at its Kd concentration) to all wells.

    • Add the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competing ligand.

    • Determine the IC50 value (concentration of competing ligand that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

2. cAMP Functional Assay

This assay measures the ability of this compound to antagonize the apomorphine-induced inhibition of cyclic adenosine monophosphate (cAMP) production in cells expressing the D2 receptor, which is a Gi-coupled receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Apomorphine.

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

  • Cell Plating:

    • Seed the D2 receptor-expressing cells into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes.

    • Add a fixed concentration of apomorphine (typically its EC80 for cAMP inhibition) and a fixed concentration of forskolin to all wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.[9][15][16]

  • Data Analysis:

    • Generate a dose-response curve for apomorphine's inhibition of forskolin-stimulated cAMP production to determine its EC50.

    • Plot the percentage of inhibition of the apomorphine response against the log concentration of this compound.

    • Determine the IC50 of this compound for the antagonism of the apomorphine effect.

In Vivo Studies

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the unilateral lesioning of the nigrostriatal dopamine pathway to mimic the motor deficits of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats (200-250g).

  • Stereotaxic apparatus.

  • Anesthetic (e.g., isoflurane).

  • 6-Hydroxydopamine (6-OHDA) hydrochloride.

  • Ascorbic acid saline (0.02% w/v).

  • Hamilton syringe.

Protocol:

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small hole over the medial forebrain bundle (MFB) at specific coordinates relative to bregma (e.g., AP: -2.8 mm, ML: +2.0 mm, DV: -8.5 mm).

    • Slowly infuse 6-OHDA (e.g., 8 µg in 4 µl of ascorbic acid saline) into the MFB using a Hamilton syringe.

    • Leave the needle in place for 5-10 minutes before slowly retracting it.

    • Suture the incision and allow the animal to recover.

2. Apomorphine-Induced Rotational Behavior

This test assesses the degree of dopamine receptor supersensitivity on the lesioned side of the brain in the 6-OHDA model.

Materials:

  • 6-OHDA lesioned rats (2-3 weeks post-surgery).

  • Apomorphine hydrochloride.

  • Saline.

  • Rotational behavior monitoring system (e.g., automated rotometer bowls).

Protocol:

  • Habituation:

    • Habituate the rats to the testing environment and the rotometer bowls for at least 30 minutes before drug administration.

  • Drug Administration and Monitoring:

    • Administer a subcutaneous (s.c.) injection of apomorphine (e.g., 0.5 mg/kg).[10][11]

    • Immediately place the rat in the rotometer bowl and record the number of full (360°) contralateral (away from the lesioned side) and ipsilateral rotations for 60-90 minutes.[11][17]

  • Interaction Study:

    • To study the interaction, pre-treat a group of lesioned rats with this compound (various doses, intraperitoneally - i.p.) 30-60 minutes before the apomorphine challenge.

    • Compare the number of contralateral rotations in the this compound-pre-treated group to a vehicle-pre-treated control group.

3. Rotarod Test

This test evaluates motor coordination and balance.

Materials:

  • 6-OHDA lesioned rats.

  • Rotarod apparatus.

Protocol:

  • Training:

    • Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for several trials a day for 2-3 days before the actual test.[18]

  • Testing:

    • Place the rat on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).[19][20][21]

    • Record the latency to fall from the rod.

    • Perform 2-3 trials per rat with a rest period in between.

  • Interaction Study:

    • Assess the effect of apomorphine on the rotarod performance of 6-OHDA lesioned rats.

    • Investigate the ability of this compound to modulate the effects of apomorphine on motor coordination by pre-treating the animals with this compound before apomorphine administration.

4. Apomorphine-Induced Emesis in Ferrets

Ferrets are a suitable non-rodent species for studying emesis due to their well-developed vomiting reflex.

Materials:

  • Male ferrets.

  • Apomorphine hydrochloride.

  • This compound hydrochloride.

  • Saline.

  • Observation cages.

Protocol:

  • Acclimation:

    • Acclimate the ferrets to the observation cages for several days before the experiment.

  • Drug Administration:

    • Administer this compound (various doses, i.p. or p.o.) or vehicle to different groups of ferrets.

    • After a pre-treatment period (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 0.25 mg/kg).[12][13]

  • Observation:

    • Observe the animals continuously for a set period (e.g., 1-2 hours) and record the number of retches and vomits.

  • Data Analysis:

    • Compare the frequency of emetic episodes in the this compound-treated groups to the vehicle-treated control group to determine the antiemetic efficacy of this compound.

Mandatory Visualization

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor Dopamine D2 Receptor G_protein Gi/o Protein D2_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_effects Cellular Response (e.g., reduced excitability) PKA->Downstream_effects Phosphorylation Apomorphine Apomorphine Apomorphine->D2_Receptor Agonist This compound This compound This compound->D2_Receptor Antagonist Dopamine->D2_Receptor Agonist

Caption: Dopamine D2 Receptor Signaling Pathway and Drug Interaction.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Functional_Assay cAMP Functional Assay (Determine IC50/EC50) Functional_Assay->Data_Analysis Model_Development 6-OHDA Rat Model of PD (Nigrostriatal Lesion) Motor_Assessment Motor Function Tests (Rotation, Rotarod) Model_Development->Motor_Assessment Emesis_Assessment Apomorphine-Induced Emesis (Ferret Model) Model_Development->Emesis_Assessment Motor_Assessment->Data_Analysis Emesis_Assessment->Data_Analysis Start Study Initiation Start->Binding_Assay Start->Functional_Assay Start->Model_Development Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental Workflow for Investigating Drug Interaction.

G Apomorphine_PD Apomorphine for Parkinson's Disease Motor_Benefit Alleviation of Motor Symptoms Apomorphine_PD->Motor_Benefit Emetic_Side_Effect Nausea and Vomiting Apomorphine_PD->Emetic_Side_Effect Therapeutic_Outcome Improved Therapeutic Outcome for PD Patients Motor_Benefit->Therapeutic_Outcome Trimethobenzamide_Use This compound Co-administration Emetic_Side_Effect->Trimethobenzamide_Use Antiemetic_Effect Reduction of Nausea and Vomiting Trimethobenzamide_Use->Antiemetic_Effect Potential_Motor_Interaction Potential Impact on Apomorphine's Motor Efficacy Trimethobenzamide_Use->Potential_Motor_Interaction Antiemetic_Effect->Therapeutic_Outcome Potential_Motor_Interaction->Therapeutic_Outcome Investigation Needed

References

Application Note: Quantification of Trimethobenzamide and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of trimethobenzamide and its primary metabolite, this compound N-oxide, in biological matrices such as human plasma and urine. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high throughput and reliable results for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and validation parameters.

Introduction

This compound is an antiemetic drug used to control nausea and vomiting. Its therapeutic efficacy is governed by its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The major metabolic pathway for this compound is oxidation, leading to the formation of this compound N-oxide.[1][2] A significant portion of the administered dose, between 30% and 50%, is excreted unchanged in the urine.[1][2][3] Accurate quantification of both the parent drug and its metabolite in biological samples is crucial for a comprehensive understanding of its disposition in the body. This application note provides a validated LC-MS/MS method designed for the simultaneous determination of this compound and this compound N-oxide.

Metabolic Pathway of this compound

This compound This compound Metabolite This compound N-oxide This compound->Metabolite Oxidation (Hepatic)

Caption: Metabolic conversion of this compound to its N-oxide metabolite.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound and its metabolite.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (Reference Standard)

  • This compound N-oxide (Reference Standard)

  • This compound-d5 (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate

  • Ultrapure Water

  • Human Plasma (with Anticoagulant)

  • Human Urine

Sample Preparation: Protein Precipitation
  • Allow biological samples (plasma or urine) to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard working solution (this compound-d5).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry Conditions
ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 150 L/hr
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound389.2100.13025
This compound N-oxide405.2100.13530
This compound-d5 (IS)394.2105.13025

Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines. The following tables summarize the key quantitative performance characteristics of the assay.

Table 2: Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)
This compoundPlasma1 - 1000> 0.995
This compound N-oxidePlasma1 - 1000> 0.995
This compoundUrine5 - 5000> 0.995
This compound N-oxideUrine5 - 5000> 0.995

Table 3: Precision and Accuracy Data (Plasma)

AnalyteQC LevelConc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115
This compound N-oxideLLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 4: Recovery and Matrix Effect (Plasma)

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLow> 8590 - 110
High> 8590 - 110
This compound N-oxideLow> 8088 - 112
High> 8088 - 112

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its major metabolite, this compound N-oxide, in biological samples. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.

References

Step-by-Step Guide to Trimethobenzamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethobenzamide is an antiemetic agent used to prevent nausea and vomiting.[1] Like all pharmaceutical products, its purity is a critical attribute for ensuring safety and efficacy. Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance and drug product. This document provides a comprehensive, step-by-step guide for the impurity profiling of this compound, including detailed analytical methods and protocols.

Overview of Potential Impurities

Impurities in this compound can originate from various sources, including the manufacturing process, degradation of the drug substance over time, and interaction with packaging materials. These are broadly classified as process-related impurities, degradation products, and metabolites.

A list of known and potential impurities of this compound is summarized in the table below.

Table 1: Known and Potential Impurities of this compound

Impurity NameCAS NumberMolecular FormulaMolecular WeightSource
4-(2-(Dimethylamino)ethoxy)benzaldehyde15182-92-0C₁₁H₁₅NO₂193.25Process-related
3,4,5-Trimethoxy-N-(4-(2-(methylamino)ethoxy)benzyl)benzamide1445977-42-3C₂₀H₂₆N₂O₅374.44Process-related
N,N-Dimethyl-2-(4-((3,4,5-trimethoxybenzamido)methyl)phenoxy)ethan-1-amine oxide2415449-18-0C₂₁H₂₈N₂O₆404.46Degradation/Metabolite
3,4,5-Trimethoxybenzoic acid118-41-2C₁₀H₁₂O₅212.20Degradation
N-Nitroso-N-Desmethyl this compoundN/AC₂₀H₂₅N₃O₆403.43Potential Genotoxic Impurity
Desoxy-Trimethoxybenzamide1293840-13-7N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,5-dimethoxy-4-methylbenzamide372.5Process-related
2-(4-(aminomethyl)phenoxy)-N,N-dimethylethan-1-amine hydrochloride1107613-95-5C₁₁H₁₈N₂O · HCl194.3 + 36.5Process-related

Analytical Methodologies for Impurity Profiling

The primary analytical techniques for this compound impurity profiling are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This method is suitable for the quantification of this compound and its degradation products in forced degradation samples.

Experimental Protocol:

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

    • Column: Kromasil 100 C-18 (250 mm x 4.6 mm, 5 µm).[2][3]

    • Mobile Phase: Methanol: Ammonium Formate buffer (44:56, v/v).[2][3] The ammonium formate buffer can be prepared by dissolving an appropriate amount of ammonium formate in water and adjusting the pH if necessary.

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: Ambient.

    • Detection Wavelength: 213 nm.[2][3]

    • Injection Volume: 10 µL.[2]

    • Run Time: 12 minutes.[2][3]

  • Preparation of Solutions:

    • Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample by dissolving the drug substance or product in the mobile phase to achieve a similar concentration as the standard solution.

  • System Suitability:

    • Inject the standard solution multiple times (e.g., n=5).

    • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • The theoretical plates for the this compound peak should be greater than 2000.

    • The tailing factor should be less than 2.0.

Ultra-Performance Liquid Chromatography (UPLC) Method for Related Substances

This UPLC method provides a more rapid and efficient separation of this compound and its known impurities.

Experimental Protocol:

  • Chromatographic System:

    • UPLC System: A system with a binary solvent manager, sample manager, column heater, and a PDA or UV detector.

    • Column: Acquity CSH Phenyl-Hexyl (2.1 mm x 100 mm, 1.7 µm).[4][5]

    • Mobile Phase A: 0.1% Nonafluorobutane-1-sulfonic acid in water.[4][5]

    • Mobile Phase B: A mixture of 0.1% Nonafluorobutane-1-sulfonic acid in water and acetonitrile (35:65, v/v).[4][5]

    • Flow Rate: 0.4 mL/min.[4][5]

    • Column Temperature: 40°C.[4][5]

    • Detection Wavelength: 220 nm.[4]

    • Injection Volume: 1.0 µL.[4][5]

    • Run Time: 21 minutes.[4]

    • Gradient Program:

      • Initial: 75% A, 25% B

      • 10 min: 65% A, 35% B

      • 17 min: 25% A, 75% B

      • 18.9 min: 25% A, 75% B

      • 19 min: 75% A, 25% B

      • 21 min: 75% A, 25% B

  • Preparation of Solutions:

    • Standard and Sample Solutions: Prepare as described in the HPLC method, using Mobile Phase A as the diluent.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the drug substance and to develop a stability-indicating method.[2][6]

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization Acid Acid Hydrolysis (e.g., 5N HCl, 70°C, 8h) Neutralize Neutralize/Dilute Sample Acid->Neutralize Base Base Hydrolysis (e.g., 5N NaOH, 70°C, 8h) Base->Neutralize Oxidative Oxidative Degradation (e.g., 30% H₂O₂, RT) Oxidative->Neutralize Thermal Thermal Degradation (e.g., 105°C, 4h) Thermal->Neutralize Photolytic Photolytic Degradation (ICH Q1B) Photolytic->Neutralize HPLC_UPLC Analyze by HPLC/UPLC Neutralize->HPLC_UPLC Peak_Purity Assess Peak Purity HPLC_UPLC->Peak_Purity LCMS LC-MS/MS for Mass Identification HPLC_UPLC->LCMS Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance NMR NMR for Structural Elucidation LCMS->NMR

Caption: Workflow for forced degradation studies of this compound.

Experimental Protocols for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 3 mL of methanol and make up the volume to 10 mL with 5N HCl. Keep at 70°C for 8 hours. Neutralize with NaOH before analysis.[2]

  • Base Hydrolysis: Dissolve 10 mg of this compound in 3 mL of methanol and make up the volume to 10 mL with 5N NaOH. Keep at 70°C for 8 hours. Neutralize with HCl before analysis.[2] this compound shows significant degradation under basic conditions.[2][3]

  • Oxidative Degradation: Treat a solution of this compound with 30% hydrogen peroxide at room temperature for a specified period. Significant degradation is expected under oxidative conditions.[2][3]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C for 4 hours).[7]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[6]

Table 2: Summary of Forced Degradation Results for this compound

Stress ConditionObservationDegradation Products Formed
Acid HydrolysisNo significant degradation observed.-
Base HydrolysisSignificant degradation (e.g., 53%).[2]DP-1 (RT ~3.01 min), DP-2 (RT ~8.20 min)
Oxidative DegradationSignificant degradation observed.Multiple degradation products
Thermal DegradationNo significant degradation observed.-
Photolytic DegradationNo significant degradation observed.-

Note: RT (Retention Time) values are based on the HPLC method described in section 2.1.

Identification and Characterization of Impurities

Once impurities are detected, their structures need to be elucidated.

Logical Relationship for Impurity Identification:

Impurity_Identification cluster_detection Detection cluster_identification Identification cluster_elucidation Structure Elucidation HPLC_UPLC HPLC/UPLC Analysis LCMS LC-MS/MS (Molecular Weight and Fragmentation) HPLC_UPLC->LCMS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) HRMS->NMR Synthesis Synthesis of Reference Standard NMR->Synthesis Final_Confirmation Final Structure Confirmation Synthesis->Final_Confirmation

Caption: Logical workflow for the identification and structural elucidation of impurities.

  • LC-MS/MS: This technique is invaluable for obtaining the molecular weight of the impurity and its fragmentation pattern, which provides initial structural clues.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to definitively elucidate the chemical structure of the isolated impurity.

  • Synthesis: The proposed structure of the impurity is often confirmed by synthesizing a reference standard and comparing its chromatographic and spectroscopic data with that of the unknown impurity.

Method Validation

The developed analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and by spiking the drug substance with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, linearity has been demonstrated in the range of 0.5-50 µg/mL.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples. Accuracy for this compound assays has been reported to be between 94.03% and 100.39%.[2][3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The impurity profiling of this compound is a critical aspect of its quality control. A combination of robust, validated HPLC and UPLC methods, coupled with forced degradation studies and advanced spectroscopic techniques, allows for the comprehensive identification, quantification, and control of impurities. This ensures the continued safety and efficacy of this compound for patient use.

References

Application Notes and Protocols: Trimethobenzamide as a Tool Compound for Studying Dopamine Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethobenzamide is a substituted benzamide derivative clinically utilized as an antiemetic to manage nausea and vomiting.[1] Its therapeutic effect is primarily mediated through the antagonism of the dopamine D2 receptor within the chemoreceptor trigger zone (CTZ) in the brainstem.[2] This specific mechanism of action makes this compound a valuable pharmacological tool for researchers investigating the physiological and pathophysiological roles of dopamine D2 receptors in the central nervous system and periphery. These application notes provide a comprehensive guide for the use of this compound as a tool compound in in vitro studies of dopamine receptor function.

Mechanism of Action

This compound functions as a competitive antagonist at the dopamine D2 receptor. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are pivotal in numerous neurological processes. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D2-like receptors, including the D2 receptor, couple to Gi/o proteins. Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the D2 receptor without activating it, this compound competitively blocks the binding of dopamine and other agonists, thereby preventing the downstream signaling cascade.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/o-coupled signaling pathway of the dopamine D2 receptor and the inhibitory effect of this compound.

dopamine_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_protein Gi/o Protein D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Dopamine D2 receptor signaling and antagonism by this compound.

Applications in Dopamine Receptor Research

As a D2 receptor antagonist, this compound can be employed in a variety of research applications to:

  • Characterize the pharmacology of the D2 receptor: Investigate ligand binding properties and receptor function in different cell and tissue types.

  • Validate novel D2 receptor ligands: Use as a reference compound in competitive binding assays and functional screens for new agonists, antagonists, or allosteric modulators.

  • Elucidate D2 receptor-mediated signaling pathways: Probe the involvement of the D2 receptor in various cellular responses by observing the effect of its blockade by this compound.

  • Investigate the role of D2 receptors in disease models: Use in in vitro models to understand the contribution of D2 receptor dysfunction in neurological and psychiatric disorders.

Quantitative Data Summary

ParameterIllustrative ValueReceptor SubtypeAssay Type
Binding Affinity (Ki) ~50-100 nMHuman D2Radioligand Binding
Functional Antagonism (IC50) ~100-500 nMHuman D2cAMP Inhibition Assay
Selectivity Moderate for D2 vs. other Dopamine Receptor SubtypesD1, D3, D4, D5Radioligand Binding

Experimental Protocols

Detailed protocols for two key in vitro assays are provided below to characterize the interaction of this compound with the dopamine D2 receptor.

Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a radiolabeled D2 antagonist, such as [³H]-Spiperone.

Experimental Workflow: Radioligand Binding Assay

radioligand_workflow prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and this compound prep->incubation radioligand Prepare radioligand ([³H]-Spiperone) radioligand->incubation competitor Prepare serial dilutions of this compound competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration counting Quantify bound radioactivity (Scintillation counting) filtration->counting analysis Data analysis to determine IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone (specific activity ~20-60 Ci/mmol).

  • Unlabeled competitor: this compound hydrochloride.

  • Non-specific binding control: Haloperidol or another high-affinity D2 antagonist (e.g., 10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes to the desired protein concentration (e.g., 10-20 µg of protein per well) in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of Haloperidol (10 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of serially diluted this compound (e.g., from 1 nM to 100 µM final concentration), 50 µL of [³H]-Spiperone, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism

This protocol measures the ability of this compound to functionally antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Experimental Workflow: cAMP Functional Assay

camp_workflow cell_plating Plate D2 receptor-expressing cells in a microplate pre_incubation Pre-incubate cells with serial dilutions of This compound cell_plating->pre_incubation stimulation Stimulate with Forskolin and a D2 agonist (e.g., Dopamine) pre_incubation->stimulation lysis_detection Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) stimulation->lysis_detection analysis Data analysis to determine IC50 lysis_detection->analysis

Caption: Workflow for a cAMP functional antagonism assay.

Materials:

  • Cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Assay Buffer or serum-free medium.

  • Forskolin (an adenylyl cyclase activator).

  • Dopamine or another D2 receptor agonist (e.g., quinpirole).

  • This compound hydrochloride.

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

  • 384-well white microplates suitable for luminescence or fluorescence detection.

  • Multichannel pipettes and a plate reader.

Procedure:

  • Cell Plating: Seed the D2 receptor-expressing cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare a solution of the D2 agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: Remove the culture medium from the cells. Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a solution containing both forskolin (to stimulate basal cAMP production, e.g., 1-10 µM final concentration) and the D2 agonist to the wells. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP detection kit being used.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Normalize the data, with 0% inhibition being the signal in the presence of forskolin and the D2 agonist, and 100% inhibition being the signal with forskolin alone.

    • Plot the percentage of inhibition versus the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Conclusion

This compound is a well-established dopamine D2 receptor antagonist that can serve as a valuable tool for in vitro research. The protocols outlined in these application notes provide a framework for characterizing its binding affinity and functional antagonism at the D2 receptor. When using this compound as a research tool, it is important for investigators to empirically determine its potency and selectivity in their specific assay systems. Careful experimental design and data analysis will ensure the reliable application of this compound in studies of dopamine receptor pharmacology and signaling.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Trimethobenzamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Trimethobenzamide.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantitative analysis. This guide provides a step-by-step approach to identify and resolve the root cause of peak tailing in this compound analysis.

Is the peak tailing observed for all peaks or only for the this compound peak?

This initial question helps to differentiate between a systemic issue and a problem specific to the analyte.

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, the problem is likely related to the HPLC system itself rather than the specific chemistry of this compound.

Possible Causes and Solutions:

  • Column Void or Damage: A void at the head of the column or a damaged packing bed can cause peak distortion.[1][2]

    • Solution: Replace the column. As a temporary fix, you might try reversing and flushing the column (if the manufacturer's instructions permit).[3]

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can lead to band broadening and tailing.[4][5]

    • Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly tightened to minimize dead volume.[6]

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path.[7]

    • Solution: Backflush the column to dislodge any particulates. If the problem persists, the frit may need to be replaced, or the entire column.

  • Detector Issues: A large detector time constant can cause peak tailing.[6]

    • Solution: Reduce the detector time constant if your system allows.

Scenario 2: Only the this compound Peak is Tailing

If only the this compound peak is tailing, the issue is likely related to interactions between the analyte and the stationary phase or the mobile phase conditions. This compound is a basic compound with a pKa of 8.78, making it susceptible to interactions with residual silanol groups on silica-based columns.[8]

Possible Causes and Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica packing material.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups, reducing their interaction with the basic analyte.[2][3] Be sure to use a column that is stable at low pH.

    • Solution 2: Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[2][9]

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[2][10]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[1][5]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[1][4]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half. It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[6][7]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: this compound is a basic compound containing a tertiary amine group.[8][11] In reversed-phase HPLC using silica-based columns, these basic functional groups can interact with acidic residual silanol groups on the stationary phase, leading to secondary retention mechanisms and peak tailing.[1][3]

Q3: What is an ideal mobile phase pH for analyzing this compound?

A3: To minimize peak tailing due to silanol interactions, a mobile phase pH below 3 is often recommended.[2][3] This ensures that the silanol groups are protonated and less likely to interact with the basic this compound molecule. However, always ensure your column is stable at the chosen pH.

Q4: Can the choice of buffer affect peak shape?

A4: Yes, the buffer and its concentration can influence peak shape. Using a buffer helps to control the mobile phase pH. Increasing the buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[2] For this compound analysis, ammonium formate has been successfully used as a buffer.[12][13]

Q5: What type of HPLC column is best for analyzing this compound?

A5: A base-deactivated or end-capped C18 or Phenyl-Hexyl column is a good choice to minimize silanol interactions.[2][14] These columns are specifically treated to reduce the number of free silanol groups, resulting in improved peak symmetry for basic compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC21H28N2O5[8]
Molecular Weight388.46 g/mol [8]
pKa8.78[8]
Solubility in Water40 mg/L[8]
LogP2.29[8]

Table 2: Recommended Starting HPLC Method Parameters for this compound

ParameterRecommendationRationale
Column Base-deactivated C18 or Phenyl-Hexyl, 5 µmMinimizes silanol interactions.
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phaseCommon organic modifiers for reversed-phase.
Aqueous Phase 10-20 mM Ammonium Formate BufferProvides good buffering capacity.
pH 2.5 - 3.0Protonates silanol groups to reduce tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 213 nmWavelength of maximum absorbance for this compound.[12]
Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.[15]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing

  • Prepare the Aqueous Component: Prepare a 20 mM solution of ammonium formate in HPLC-grade water.

  • Adjust pH: Use a calibrated pH meter to adjust the pH of the ammonium formate solution to 3.0 using formic acid.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 56:44 v/v aqueous:organic).[12]

  • Equilibrate the System: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject the this compound standard and observe the peak shape.

Mandatory Visualizations

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Optimizing Trimethobenzamide Dosage for Rodent Models of Emesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of trimethobenzamide in rodent models of emesis. Given the absence of a vomiting reflex in rodents, this guide focuses on surrogate behaviors, namely pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion (CTA), to assess the anti-emetic potential of this compound.

Frequently Asked Questions (FAQs)

Q1: Why can't I find a recommended standard dose of this compound for anti-emesis studies in rats and mice?

A1: Currently, there is a lack of published studies that have established a definitive optimal dose of this compound for inhibiting emesis-like behaviors (pica or CTA) in rodent models. The appropriate dosage can be influenced by a variety of factors including the specific rodent strain, the emetic agent used, and the experimental protocol. Therefore, it is crucial for researchers to empirically determine the optimal dose for their specific study conditions.

Q2: What are the primary rodent models for studying emesis and nausea?

A2: Since rodents do not vomit, researchers rely on quantifiable behavioral surrogates. The two most common models are:

  • Pica: This model measures the consumption of non-nutritive substances, typically kaolin clay. An increase in kaolin consumption is correlated with illness and nausea-like states in response to emetic agents.

  • Conditioned Taste Aversion (CTA): In this model, a novel taste is paired with the administration of an emetic agent. If the agent induces a negative state, the animal will subsequently avoid that taste. The degree of aversion is used as a measure of the substance's aversive effects.

Q3: What is the mechanism of action of this compound?

A3: this compound is believed to act primarily on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brain.[1][2][3] It is thought to be a dopamine D2 receptor antagonist, which blocks the signals that trigger nausea and vomiting.[4]

Q4: What is a potential starting dose range for a dose-response study of this compound in rats?

A4: While no direct data exists for this compound in rodent pica models, we can infer a potential starting range from related compounds and other studies. Prochlorperazine, another dopamine D2 antagonist, has been shown to inhibit pica in rats at a dose of 0.5 mg/kg (intraperitoneal).[4] Reproduction studies in rats have used oral doses of this compound at 20 mg/kg and 100 mg/kg.[1][3] Based on this, a starting dose-finding study in rats could explore a range of approximately 1 to 50 mg/kg, administered via an appropriate route (e.g., intraperitoneally or orally). It is essential to conduct a pilot study to determine the maximum tolerated dose and to identify a range that is both safe and potentially efficacious.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in kaolin consumption between animals. Natural variation in rodent behavior.Increase the number of animals per group to improve statistical power. Ensure consistent housing and handling procedures for all animals.
No significant increase in kaolin consumption after emetic agent administration. The dose of the emetic agent may be too low or the animals may have become habituated.Verify the dose and administration route of the emetic agent from established protocols. If the agent has been used repeatedly, consider using a different emetic stimulus.
This compound does not reduce kaolin consumption at the tested doses. The doses may be too low, or the chosen emetic agent may act through a pathway not targeted by this compound.Conduct a wider dose-response study. Consider the mechanism of the emetic agent; this compound is a dopamine antagonist and may be less effective against agents that primarily act through other pathways (e.g., serotonin).
Animals are not consuming the novel taste in the Conditioned Taste Aversion (CTA) study. The novel taste may be inherently aversive to the animals.Test different novel tastes (e.g., saccharin, sucrose solutions at various concentrations) to find one that is readily consumed by the animals.
General lethargy or other adverse effects observed after this compound administration. The dose may be too high, approaching toxic levels.Immediately lower the dose or discontinue the study with that dose cohort. Consult the known LD50 for the species (e.g., oral LD50 in mice is 1600 mg/kg) and conduct a thorough safety assessment before proceeding.[2]

Experimental Protocols

Pica Model for Assessing Anti-Emetic Efficacy

This protocol outlines a general procedure for a dose-response study to determine the efficacy of this compound in a cisplatin-induced pica model in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • Standard rat chow and water

  • Kaolin pellets

  • Cisplatin

  • This compound hydrochloride

  • Appropriate vehicle for drug dissolution (e.g., saline)

  • Animal cages with separate food and kaolin hoppers

Procedure:

  • Acclimation: House rats individually for at least 3 days to acclimate them to the cages and the presence of both food and kaolin pellets.

  • Baseline Measurement: For 2-3 days prior to the experiment, measure daily food and kaolin consumption to establish a baseline.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, cisplatin + vehicle, cisplatin + various doses of this compound).

  • Drug Administration:

    • Administer the assigned dose of this compound (or vehicle) via the chosen route (e.g., intraperitoneal injection) 30-60 minutes before the emetic challenge.

    • Administer cisplatin (e.g., 3-6 mg/kg, intraperitoneally) to induce pica. The vehicle control group should receive vehicle injections for both this compound and cisplatin.

  • Data Collection: Measure kaolin and food consumption at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.

  • Analysis: Compare the kaolin consumption in the this compound-treated groups to the cisplatin + vehicle group. A significant reduction in kaolin intake in the this compound groups indicates an anti-emetic effect.

Data Presentation

Table 1: Example Data from a Hypothetical Dose-Response Study of this compound on Cisplatin-Induced Pica in Rats

Treatment GroupNMean Kaolin Consumption (g) ± SEM (24h)% Inhibition of Pica
Vehicle Control80.5 ± 0.1-
Cisplatin (3 mg/kg) + Vehicle85.2 ± 0.60%
Cisplatin + this compound (1 mg/kg)84.5 ± 0.513.5%
Cisplatin + this compound (5 mg/kg)83.1 ± 0.440.4%
Cisplatin + this compound (10 mg/kg)81.8 ± 0.365.4%
Cisplatin + this compound (20 mg/kg)81.2 ± 0.276.9%

Table 2: Dosage of Other Anti-Emetics in Rodent Pica Models

DrugSpeciesEmetic AgentEffective DoseRouteReference
OndansetronRatCisplatin1 mg/kgi.p.Takeda et al., 1993
DomperidoneRatApomorphine1 mg/kgi.p.Takeda et al., 1993
ProchlorperazineRatTeriparatide0.5 mg/kgi.p.Yamamoto et al., 2018
GranisetronRatTeriparatide0.5 mg/kgi.p.Yamamoto et al., 2018
FosaprepitantRatTeriparatide1 mg/kgi.p.Yamamoto et al., 2018

Visualizations

Signaling Pathway of Emesis

Emesis_Pathway Emetic_Stimuli Emetic Stimuli (e.g., Cisplatin, Apomorphine) GI_Tract Gastrointestinal Tract (Serotonin Release) Emetic_Stimuli->GI_Tract CTZ Chemoreceptor Trigger Zone (CTZ) (Dopamine D2, 5-HT3 Receptors) Emetic_Stimuli->CTZ Vagal_Afferents Vagal Afferents GI_Tract->Vagal_Afferents NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS CTZ->NTS Vomiting_Center Vomiting Center (Medulla) NTS->Vomiting_Center Emesis_Response Emesis/Pica Response Vomiting_Center->Emesis_Response This compound This compound This compound->CTZ Inhibits D2 Receptors

Caption: Signaling pathways involved in emesis and the site of action for this compound.

Experimental Workflow for Dose-Response Study

Workflow Start Start: Acclimation of Rodents Baseline Baseline Measurement (Food & Kaolin Intake) Start->Baseline Grouping Random Assignment to Treatment Groups Baseline->Grouping TMB_Admin Administer this compound (or Vehicle) Grouping->TMB_Admin Emetic_Admin Administer Emetic Agent (e.g., Cisplatin) TMB_Admin->Emetic_Admin Data_Collection Measure Kaolin Consumption (24h, 48h, 72h) Emetic_Admin->Data_Collection Analysis Statistical Analysis (Compare Groups) Data_Collection->Analysis End End: Determine Effective Dose Range Analysis->End

Caption: A typical experimental workflow for a dose-response study.

Troubleshooting Logic

Troubleshooting Problem Problem High Variability in Data Cause1 Cause Insufficient Sample Size Problem:p->Cause1:c Cause2 Cause Inconsistent Procedures Problem:p->Cause2:c Solution1 Solution Increase N per Group Cause1:s->Solution1:s Solution2 Solution Standardize Handling & Housing Cause2:s->Solution2:s

Caption: Logical flow for troubleshooting high data variability.

References

Identification and characterization of Trimethobenzamide degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Trimethobenzamide degradation products.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most likely to degrade?

A1: Based on forced degradation studies, this compound is most susceptible to degradation under basic (alkaline) hydrolysis and oxidative conditions.[1][2][3] Some studies also report significant degradation under acidic conditions.[4] It has been shown to be relatively stable under neutral hydrolysis, thermal, and photolytic stress.[2]

Q2: What are the primary degradation products of this compound?

A2: The main degradation pathways for this compound are hydrolysis and oxidation. Under basic hydrolysis, two primary degradation products, often designated as DP-1 and DP-2, have been observed.[2] Acid hydrolysis can lead to the formation of impurities such as Impurity B (hydrolysis of the amide bond), Impurity H, and Impurity D.[4] A significant metabolic and potential oxidative degradation product is this compound N-oxide.[5][6][7] Another potential degradant is 3,4,5-trimethoxybenzoic acid.[8][9]

Q3: What analytical techniques are recommended for studying this compound degradation?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (RP-UPLC) are the most common and effective techniques for separating this compound from its degradation products.[1][10] These methods, coupled with a photodiode array (PDA) detector, allow for the quantification of the parent drug and its impurities.[1][11] For structural elucidation of unknown degradation products, techniques like mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]

Q4: I am seeing unexpected peaks in my chromatogram during a stability study. What could they be?

A4: Unexpected peaks are likely degradation products. To identify them, you should:

  • Review the stress conditions: Correlate the appearance of the peaks with the specific stress conditions applied (e.g., heat, pH, oxidant).

  • Compare with known degradants: Check the retention times of your unknown peaks against those of known this compound impurities and degradation products if you have reference standards.

  • Employ a PDA detector: A photodiode array detector can help determine if the spectral properties of the unknown peak are consistent with a this compound-related substance.

  • Perform co-injection: If a potential impurity standard is available, co-inject it with your sample to see if the peak height increases without the appearance of a new peak.

  • Utilize LC-MS: Liquid Chromatography-Mass Spectrometry can provide the mass of the unknown peak, offering significant clues to its identity.

Troubleshooting Guides

Issue 1: Poor separation between this compound and its degradation products.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good separation.

    • Solution: Optimize the mobile phase. A common starting point is a mixture of methanol and an ammonium formate buffer.[1][2] Adjusting the ratio of the organic modifier or the pH of the buffer can significantly impact resolution.

  • Incorrect Column Choice: The column chemistry may not be suitable for the polarity of this compound and its degradants.

    • Solution: A C18 column is a good first choice for this compound analysis.[1][2] If separation is still poor, consider a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.[4]

  • Suboptimal Flow Rate or Temperature: These parameters can affect peak shape and resolution.

    • Solution: Systematically vary the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to find the optimal conditions for your separation.

Issue 2: Inconsistent retention times during analysis.

Possible Causes & Solutions:

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of the organic component or changes in pH.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range.

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes) before starting the analysis until a stable baseline is achieved.

  • Pump Malfunction: The HPLC pump may not be delivering a consistent flow rate.

    • Solution: Check the pump for leaks and perform routine maintenance, such as seal replacement. Monitor the pump pressure for fluctuations.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/DetailsTemperatureDurationDegradation (%)Number of Degradation ProductsReference
Acid Hydrolysis5 N HCl70°C8 hoursNo significant degradation0[2]
Acid Hydrolysis5.0 N HCl85°C24 hours17.06%3+[4]
Base Hydrolysis5 N NaOH70°C8 hours53%2[2]
Base Hydrolysis1.0 N NaOH85°C24 hours7.46%2+[4]
Neutral HydrolysisWater70°C24 hoursNo significant degradation0[2]
Oxidative30% H₂O₂Room Temp48 hours13%1[2]
ThermalSolid State105°C24 hoursNo significant degradation0[4]
PhotolyticDirect SunlightAmbient24 hoursNo significant degradation0[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 5 N HCl.

    • Incubate the solution at 70°C for 8 hours.[2]

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 5 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 5 N NaOH.

    • Incubate the solution at 70°C for 8 hours.[2]

    • At specified time points, withdraw an aliquot, neutralize with 5 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 30% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 48 hours.[2]

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of this compound solid into a petri dish.

    • Place the dish in a hot air oven maintained at 105°C for 24 hours.[4]

    • At the end of the study, dissolve the sample in a suitable solvent and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Spread a thin layer of this compound powder in a petri dish.

    • Expose the sample to direct sunlight for 24 hours.[2]

    • Prepare a solution of the exposed sample for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a published method for the analysis of this compound and its degradation products.[1][2]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector and an autosampler.

  • Column: Kromasil 100 C-18 (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Methanol: Ammonium Formate buffer (pH adjusted) in a ratio of 44:56 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: 213 nm.[1][2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Prepare the sample and standard solutions in the mobile phase at a suitable concentration (e.g., 10 µg/mL).

    • Inject the solutions into the HPLC system and record the chromatograms.

    • The retention time for this compound is typically around 5-7 minutes under these conditions. Degradation products will elute at different retention times.

Visualizations

experimental_workflow TMB This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) TMB->Stress StressedSample Stressed Sample Mixture Stress->StressedSample HPLC Stability-Indicating HPLC StressedSample->HPLC Chromatogram Chromatogram with Degradation Peaks HPLC->Chromatogram LCMS LC-MS Analysis Chromatogram->LCMS Structure Structure Elucidation (NMR) LCMS->Structure IdentifiedDP Identified Degradation Product Structure->IdentifiedDP degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TMB This compound AmideBond Amide Bond Cleavage TMB->AmideBond Acid/Base N_Oxide This compound N-Oxide TMB->N_Oxide Oxidative Stress / Metabolism AcidDP Impurity B + 3,4,5-Trimethoxybenzoic Acid AmideBond->AcidDP Acidic BaseDP DP-1 & DP-2 AmideBond->BaseDP Basic

References

Improving the yield and purity of Trimethobenzamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Trimethobenzamide hydrochloride, with a focus on improving yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound hydrochloride.

Issue Potential Causes Recommended Solutions
Low Yield of Final Product Incomplete reaction during the amide coupling step.- Ensure the use of an appropriate coupling agent and optimize the reaction time and temperature. - Use a slight excess of the more valuable reagent to drive the reaction to completion. - Monitor the reaction progress using techniques like TLC or HPLC.
Degradation of starting materials or intermediates.- Use fresh, high-purity starting materials. - Store intermediates under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation.
Loss of product during work-up and purification.- Optimize the extraction and crystallization procedures to minimize product loss in the aqueous and mother liquor phases. - Subsequent treatment of the mother liquors may allow for additional product recovery.
Presence of Impurities in the Final Product Incomplete reaction of starting materials.- As with addressing low yield, ensure the reaction goes to completion by optimizing conditions and reagent stoichiometry.
Formation of side-products during the reaction.- Control the reaction temperature to minimize the formation of thermally induced byproducts. - The choice of solvent can influence side reactions; consider alternative solvents.
Ineffective purification.- Select an appropriate solvent system for recrystallization to effectively remove specific impurities. Isopropyl alcohol and toluene have been used for crystallization. - For persistent impurities, consider alternative purification techniques, though the goal is to avoid chromatographic methods for large-scale production.
Difficulty with Crystallization Improper solvent selection.- Experiment with different solvent systems or solvent mixtures to find the optimal conditions for crystallization. - Ensure the chosen solvent has a high-temperature coefficient for the solubility of this compound hydrochloride (high solubility at high temperatures and low solubility at low temperatures).
Presence of impurities inhibiting crystal formation.- Attempt to remove impurities before crystallization, for example, by washing the crude product.
Supersaturation not achieved or too rapid cooling.- Ensure the solution is sufficiently concentrated before cooling. - Slow, controlled cooling can lead to the formation of purer, more well-defined crystals.
Product Fails Purity Specifications (e.g., by HPLC) Co-elution of impurities with the main peak.- Adjust the HPLC method (e.g., mobile phase composition, gradient, column type) to achieve better separation of the main peak from impurities.
Degradation of the sample during analysis.- Ensure the sample is properly handled and stored before and during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound hydrochloride?

A1: The most prevalent synthetic routes involve the coupling of 4-(2-dimethylaminoethoxy)benzylamine with a 3,4,5-trimethoxybenzoyl derivative. The key intermediate, 4-(2-dimethylaminoethoxy)benzylamine, can be synthesized from p-hydroxybenzaldehyde through several steps.

Q2: What are the critical impurities to monitor for in the synthesis of this compound hydrochloride?

A2: Key impurities can arise from starting materials, intermediates, or side reactions. It is important to monitor for unreacted 4-(2-dimethylaminoethoxy)benzylamine and 3,4,5-trimethoxybenzoic acid (or its activated form). Side-products from the amide coupling reaction are also a concern.

Q3: How can the purity of this compound hydrochloride be effectively assessed?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound hydrochloride. A typical specification is a purity of ≥98.0%. Non-aqueous titration can also be used to determine purity.

Q4: What is a suitable solvent for the final crystallization of this compound hydrochloride?

A4: Isopropyl alcohol has been successfully used for the final crystallization step. The free base can be crystallized from toluene before conversion to the hydrochloride salt.

Q5: Are there any environmentally friendly synthesis methods available?

A5: Research has focused on developing greener synthesis methods, for example, by using boric acid and PEG in the amidation step, which is presented as an environmentally friendly and economical approach for large-scale production.

Data Presentation

Table 1: Reported Purity and Melting Point of this compound Hydrochloride

Parameter Value Analytical Method Reference
Purity≥98.0%HPLC, Nonaqueous Titration
HPLC Purity99.80%HPLC
Melting Point187.0 to 191.0 °CNot specified
Melting Point187-188 °CNot specified

Experimental Protocols

Protocol 1: Synthesis of 4-(2-dimethylaminoethoxy)benzylamine (Intermediate)

This protocol is a generalized procedure based on common synthetic routes.

  • Alkylation of p-hydroxybenzaldehyde:

    • Dissolve p-hydroxybenzaldehyde in a suitable solvent (e.g., acetone).

    • Add a base such as potassium carbonate.

    • Add 2-(dimethylamino)ethyl chloride and heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • After cooling, filter the mixture and concentrate the filtrate to obtain crude 4-(2-dimethylaminoethoxy)benzaldehyde.

  • Formation of the Oxime:

    • Dissolve the crude 4-(2-dimethylaminoethoxy)benzaldehyde in a suitable solvent like ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) and reflux the mixture.

    • Monitor the reaction for the formation of 4-(2-dimethylaminoethoxy)benzaldehyde oxime.

  • Reduction of the Oxime:

    • The oxime is reduced to the corresponding amine. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel under hydrogen pressure.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-(2-dimethylaminoethoxy)benzylamine.

Protocol 2: Synthesis and Purification of this compound Hydrochloride
  • Amide Coupling:

    • Dissolve 4-(2-dimethylaminoethoxy)benzylamine in an aromatic solvent like toluene.

    • In a separate flask, prepare 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and a chlorinating agent (e.g., thionyl chloride).

    • Add the 3,4,5-trimethoxybenzoyl chloride solution to the solution of the amine at a controlled temperature (e.g., 5°C).

    • Stir the reaction mixture at room temperature and then heat to drive the reaction to completion.

  • Work-up and Isolation of the Free Base:

    • After cooling, the reaction mixture is typically washed with an aqueous base (e.g., sodium hydroxide solution) to remove unreacted acid chloride and other acidic impurities.

    • The organic layer is washed with water and then cooled to induce crystallization of the this compound free base.

    • The crude free base is collected by filtration and washed.

  • Formation and Crystallization of the Hydrochloride Salt:

    • Dissolve the this compound free base in a suitable solvent, such as isopropyl alcohol.

    • Add a solution of hydrochloric acid (e.g., aqueous or in a solvent like isopropanol) to adjust the pH to approximately 4.0-4.5.

    • Cool the solution to induce crystallization of this compound hydrochloride.

    • Collect the pure product by filtration, wash with cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis cluster_purification Purification p_hydroxy p-Hydroxybenzaldehyde alkylation Alkylation with 2-(dimethylamino)ethyl chloride p_hydroxy->alkylation benzaldehyde_intermediate 4-(2-dimethylaminoethoxy)benzaldehyde alkylation->benzaldehyde_intermediate oxime_formation Oxime Formation benzaldehyde_intermediate->oxime_formation oxime_intermediate 4-(2-dimethylaminoethoxy)benzaldehyde oxime oxime_formation->oxime_intermediate reduction Reduction oxime_intermediate->reduction amine_intermediate 4-(2-dimethylaminoethoxy)benzylamine reduction->amine_intermediate amide_coupling Amide Coupling amine_intermediate->amide_coupling trimethoxy_acid 3,4,5-Trimethoxybenzoic Acid acid_chloride_formation Acid Chloride Formation trimethoxy_acid->acid_chloride_formation trimethoxy_chloride 3,4,5-Trimethoxybenzoyl Chloride acid_chloride_formation->trimethoxy_chloride trimethoxy_chloride->amide_coupling free_base This compound (Free Base) amide_coupling->free_base hcl_formation HCl Salt Formation free_base->hcl_formation final_product This compound HCl hcl_formation->final_product crystallization Crystallization final_product->crystallization filtration Filtration crystallization->filtration drying Drying filtration->drying

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

troubleshooting_low_yield cluster_reaction Reaction Issues cluster_workup Work-up/Purification Issues cluster_solutions_reaction Solutions for Reaction Issues cluster_solutions_workup Solutions for Work-up Issues start Low Yield of this compound HCl incomplete_reaction Incomplete Amide Coupling? start->incomplete_reaction degradation Degradation of Materials? start->degradation extraction_loss Product Loss during Extraction? start->extraction_loss crystallization_loss Product Loss in Mother Liquor? start->crystallization_loss optimize_coupling Optimize Coupling Agent, Time, and Temperature incomplete_reaction->optimize_coupling monitor_reaction Monitor with TLC/HPLC incomplete_reaction->monitor_reaction check_reagents Use High-Purity Starting Materials degradation->check_reagents optimize_extraction Optimize Extraction pH and Solvent Volume extraction_loss->optimize_extraction optimize_crystallization Optimize Crystallization Solvent and Temperature crystallization_loss->optimize_crystallization recover_from_mother_liquor Treat Mother Liquor for Further Recovery crystallization_loss->recover_from_mother_liquor

Refinement of analytical methods for detecting Trimethobenzamide impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for detecting Trimethobenzamide impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its impurities, particularly when using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or its Impurities

  • Question: My chromatogram shows significant peak tailing or fronting for the main analyte and its impurities. What are the potential causes and solutions?

  • Answer:

    • Column Overload: The concentration of the sample injected might be too high. Try diluting the sample and re-injecting.

    • Inappropriate pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of this compound and its impurities, leading to poor peak shape. Ensure the mobile phase pH is optimized for the analytes. For example, a mobile phase consisting of methanol and ammonium formate has been used successfully.[1][2]

    • Column Degradation: The stationary phase of the column may have degraded. Try washing the column with a strong solvent or replace the column if necessary. A Kromasil 100 C-18 column (250 X 4.6mm, 5µ) has been shown to provide good separation.[1][2]

    • Secondary Interactions: Silanol groups on the silica-based stationary phase can cause secondary interactions. Consider using a column with end-capping or a different stationary phase like a Phenyl-Hexyl column.

Issue 2: Inadequate Resolution Between Impurity Peaks and the Main Peak

  • Question: I am unable to achieve baseline separation between two or more impurity peaks or between an impurity and the this compound peak. How can I improve the resolution?

  • Answer:

    • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase in your mobile phase. A mobile phase of methanol and ammonium formate (44:56, v/v) has been reported to be effective.[1][2]

    • Gradient Elution: If using isocratic elution, switching to a gradient elution program can often improve the separation of complex mixtures. A reported UPLC method utilizes a gradient with 0.1% Nonafluorobutane-1-sulfonic acid in water as mobile phase A and a mixture of 0.1% Nonafluorobutane-1-sulfonic acid in water and acetonitrile (35:65) as mobile phase B.[3][4]

    • Flow Rate: Decreasing the flow rate can sometimes enhance resolution, although it will increase the run time. A flow rate of 1.0 ml/min has been used for HPLC analysis[1][2], while a lower flow rate of 0.4 mL/min was used for a UPLC method.[3][4]

    • Column Temperature: Optimizing the column temperature can influence selectivity and resolution. A column oven temperature of 40°C has been used in a UPLC method.[3][4]

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Question: The peaks for my impurities of interest are very small, and the signal-to-noise ratio is low. How can I increase the sensitivity of my method?

  • Answer:

    • Wavelength Selection: Ensure you are using the optimal wavelength for detection. For this compound, detection at 213 nm has been reported to be effective.[1][2] A UPLC method also utilized a PDA/UV detector set at 220 nm.[4]

    • Injection Volume: Increasing the injection volume can increase the peak response, but be mindful of potential peak broadening. An injection volume of 1.0 µL was used in a UPLC method.[3][4]

    • Sample Concentration: If possible, concentrate your sample to increase the analyte concentration.

    • Detector Choice: For very low-level impurities, consider using a more sensitive detector, such as a mass spectrometer (MS).

Issue 4: Variability in Retention Times

  • Question: I am observing shifts in retention times between different runs. What could be causing this instability?

  • Answer:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to retention time shifts. Ensure accurate and consistent preparation for every run.

    • Column Temperature Fluctuation: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is functioning correctly and maintaining a stable temperature.

    • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

    • Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or inconsistent flow rates, can cause retention time variability. Perform regular maintenance on your system.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of this compound?

A1: Known impurities of this compound include process-related impurities and degradation products. Some identified impurities are:

  • N,N-Dimethyl-2-(4-((3,4,5-trimethoxybenzamido)methyl)phenoxy)ethan-1-amine oxide[5]

  • 4-(2-(Dimethylamino)ethoxy)benzaldehyde Maleate[5]

  • 3,4,5-Trimethoxy-N-(4-(2-(methyl(nitroso)amino)ethoxy)benzyl)benzamide[5]

  • 2-(4-(aminomethyl)phenoxy)-N,N-dimethylethan-1-amine[6]

  • Forced degradation studies have shown that degradation products are particularly found under basic and oxidative stress conditions.[1][2]

Q2: What are the typical HPLC/UPLC conditions for this compound impurity analysis?

A2: Several methods have been developed. Here are two examples:

ParameterHPLC Method[1][2]UPLC Method[3][4]
Column Kromasil 100 C-18 (250 X 4.6mm, 5µ)Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7µm)
Mobile Phase Methanol: Ammonium formate (44:56, v/v)A: 0.1% Nonafluorobutane-1-sulfonic acid in waterB: 0.1% Nonafluorobutane-1-sulfonic acid in water: Acetonitrile (35:65)
Elution IsocraticGradient
Flow Rate 1.0 ml/min0.4 mL/min
Detector Photodiode Array (PDA) at 213 nmPDA/UV at 220 nm
Column Temp. Not specified40°C
Injection Vol. Not specified1.0 µL

Q3: What are the key validation parameters to consider for a stability-indicating method for this compound?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear range of 0.5-50 µg/mL with a correlation coefficient (r²) of 0.999 has been reported.[1][2]

  • Accuracy: The closeness of test results obtained by the method to the true value. Accuracies between 94.03% and 100.39% have been achieved.[1][2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How can I perform forced degradation studies for this compound?

A4: Forced degradation studies are conducted to demonstrate the stability-indicating nature of an analytical method. According to ICH guidelines, stress conditions should include:

  • Acid Hydrolysis: Treat the drug substance with an acid (e.g., HCl) at an elevated temperature.

  • Base Hydrolysis: Treat the drug substance with a base (e.g., NaOH) at an elevated temperature. Degradation has been observed under basic conditions.[1][2]

  • Neutral Hydrolysis: Treat the drug substance with water at an elevated temperature.

  • Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., H₂O₂). Degradation has been observed under oxidative conditions.[1][2]

  • Photolytic Degradation: Expose the drug substance to light.

  • Thermal Degradation: Expose the drug substance to high temperatures.

Experimental Protocols & Workflows

Below are detailed methodologies for key experiments and visual workflows to aid in understanding and troubleshooting.

Protocol 1: HPLC Method for this compound and Impurities[1][2]
  • Chromatographic System:

    • HPLC system with a UV or PDA detector.

    • Column: Kromasil 100 C-18 (250 X 4.6mm, 5µ).

    • Mobile Phase: Prepare a mixture of Methanol and Ammonium formate in the ratio of 44:56 (v/v).

    • Flow Rate: 1.0 ml/min.

    • Detection Wavelength: 213 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable diluent to achieve a concentration within the calibration range.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound and its impurities in the sample by comparing their peak areas to the calibration curve.

Workflow for Troubleshooting Poor Peak Resolution

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC/UPLC analysis.

General Workflow for Analytical Method Validation

Caption: A stepwise workflow for the validation of an analytical method according to ICH guidelines.

References

Technical Support Center: Managing the Stability of Trimethobenzamide in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Trimethobenzamide during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound hydrochloride capsules should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] It is also advised to protect the compound from excessive heat, moisture, and direct light.[2]

Q2: What are the primary degradation pathways for this compound?

A2: Forced degradation studies have shown that this compound is susceptible to degradation under basic and oxidative conditions.[3][4][5] It remains relatively stable under acidic, neutral, thermal, and photolytic stress.[3][4][5] The main metabolic pathway in vivo is oxidation, leading to the formation of this compound N-oxide.[1]

Q3: Are there any known incompatibilities with common excipients?

A3: While specific incompatibility studies are not extensively detailed in the provided results, a common formulation for this compound hydrochloride capsules includes lactose monohydrate, magnesium stearate, and pregelatinized starch.[1] It is crucial to conduct compatibility studies with any new excipients during formulation development.

Troubleshooting Guides

HPLC Analysis Issues

Q1: I am observing peak tailing in my HPLC chromatogram for this compound. What could be the cause and how can I resolve it?

A1: Peak tailing in HPLC analysis of this compound can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound, which is a basic compound. A mobile phase with a slightly acidic pH can help to reduce tailing by ensuring the analyte is in a single ionic form.

  • Column Choice: The use of a high-quality, end-capped C18 column is recommended.[3][4] Older or lower quality columns may have exposed silanol groups that can interact with the basic analyte, causing tailing.

  • Sample Solvent: Whenever possible, dissolve your this compound standard and sample in the mobile phase itself. Injecting in a solvent stronger than the mobile phase can lead to peak distortion.

  • Column Contamination: If the tailing develops over time, your column may be contaminated. Flush the column with a strong solvent to remove any adsorbed impurities.

Q2: I am seeing unexpected peaks in my stability samples. How can I determine if they are degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this:

  • Compare with a Reference Standard: Analyze a freshly prepared, unstressed sample of this compound. The new peaks should be absent in this chromatogram.

  • Forced Degradation Studies: As per ICH guidelines, subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light can help to intentionally generate degradation products.[3][4][5] This will help in confirming the identity of the unknown peaks.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak. Co-eluting impurities can often be detected using this method.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol is based on a validated stability-indicating RP-HPLC method.[3][4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.

  • Kromasil 100 C-18 column (250 x 4.6mm, 5µm).[3][4]

Reagents:

  • Methanol (HPLC grade)

  • Ammonium formate

  • Purified water

Chromatographic Conditions:

ParameterValue
Mobile Phase Methanol: Ammonium Formate (44:56, v/v)[3][4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature Ambient
Detection Wavelength 213 nm[3][4]
Injection Volume 10 µL
Run Time 12 minutes[3][5]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • For analysis, dilute the stock solution with the mobile phase to a suitable concentration (e.g., within the linear range of 0.5-50µg/mL).[3][5]

Forced Degradation Study Protocol

The following conditions can be used to perform forced degradation studies on this compound.[3][4]

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and reflux for a specified period. Neutralize before injection.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and reflux for a specified period. Neutralize before injection.
Oxidative Degradation Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 60-80°C).
Photolytic Degradation Expose the solid drug substance to UV light (e.g., 254 nm) or a combination of UV and visible light.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions as reported in a stability-indicating method development study.[3]

Stress Condition% Degradation
Acid Hydrolysis (0.1M HCl) No significant degradation
Base Hydrolysis (0.1M NaOH) Significant degradation observed
Oxidative (H₂O₂) Significant degradation observed
Thermal No significant degradation
Photolytic No significant degradation

Visualizations

Signaling Pathway of this compound's Antiemetic Action

Trimethobenzamide_Pathway cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_VomitingCenter Vomiting Center (Medulla) D2_Receptor Dopamine D2 Receptor Vomiting_Reflex Vomiting Reflex D2_Receptor->Vomiting_Reflex stimulates Emetic_Stimuli Emetic Stimuli (e.g., drugs, toxins) Dopamine Dopamine Emetic_Stimuli->Dopamine release Dopamine->D2_Receptor activates This compound This compound This compound->D2_Receptor antagonizes

Caption: Mechanism of action of this compound in the Chemoreceptor Trigger Zone.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Evaluation Data Evaluation Start This compound Bulk Drug / Formulation Stress Forced Degradation (Acid, Base, Oxidative, etc.) Start->Stress Control Unstressed Control Sample Start->Control HPLC RP-HPLC Analysis (Stability-Indicating Method) Stress->HPLC Control->HPLC Data Data Acquisition (Chromatograms) HPLC->Data Quantify Quantify Degradation (% Assay Loss) Data->Quantify Identify Identify Degradation Products (Peak Purity, Mass Balance) Data->Identify Report Generate Stability Report Quantify->Report Identify->Report

Caption: Workflow for conducting forced degradation studies of this compound.

References

Validation & Comparative

A Comparative Analysis of Trimethobenzamide and Ondansetron: Efficacy in Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antiemetic properties of Trimethobenzamide and Ondansetron, intended for researchers, scientists, and professionals in drug development. The analysis focuses on their mechanisms of action, clinical efficacy supported by experimental data, and safety profiles.

Introduction

Nausea and vomiting are distressing symptoms associated with various conditions, including surgery, chemotherapy, and gastroenteritis.[1] this compound and ondansetron are two widely used antiemetic agents, but they belong to different drug classes and possess distinct pharmacological profiles.[1][2] Ondansetron is a selective serotonin 5-HT3 receptor antagonist, a cornerstone in managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[3][4][5] this compound's mechanism is less definitively established but is thought to involve the chemoreceptor trigger zone (CTZ) in the brain.[6][7] This guide offers an objective comparison of their antiemetic efficacy, drawing upon available clinical data and outlining the experimental methodologies used in key studies.

Mechanism of Action

The two drugs achieve their antiemetic effects through different signaling pathways.

This compound: The precise mechanism of this compound is not fully elucidated.[7][8] It is believed to act on the chemoreceptor trigger zone (CTZ) in the medulla oblongata, an area that detects emetic signals and relays them to the vomiting center.[6][8] Some evidence suggests it functions as a dopamine D2 receptor antagonist within the CTZ.[9][10] By blocking dopamine's action in this region, it inhibits the transmission of emetic signals.[10] However, other sources suggest it does not have significant activity at dopamine or serotonin pathways and may possess weak antihistaminic properties.[6]

Trimethobenzamide_Pathway cluster_CTZ Chemoreceptor Trigger Zone (CTZ) cluster_Drug cluster_Stimulus D2_Receptor Dopamine D2 Receptor Vomiting_Center_Input Signal to Vomiting Center D2_Receptor->Vomiting_Center_Input Activates This compound This compound This compound->D2_Receptor Antagonizes Emetic_Stimuli Emetic Stimuli (e.g., toxins) Dopamine Dopamine Emetic_Stimuli->Dopamine Release Dopamine->D2_Receptor Binds to

Diagram 1: Postulated mechanism of this compound in the CTZ. (Max Width: 760px)

Ondansetron: Ondansetron is a highly selective 5-HT3 receptor antagonist.[11][12] Its mechanism is well-defined and involves actions at both peripheral and central sites.[3][11] Peripherally, chemotherapy or other stimuli can cause enterochromaffin cells in the small intestine to release serotonin (5-HT).[4][11] This serotonin activates 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[3][13] Centrally, 5-HT3 receptors are located in the CTZ and the nucleus tractus solitarius.[11][12] Ondansetron blocks these receptors at both locations, effectively preventing the initiation and transmission of emetic signals.[3][13]

Ondansetron_Pathway cluster_Peripheral Peripheral (GI Tract) cluster_Central Central (CTZ / Medulla) cluster_Drug cluster_Stimulus EC_Cells Enterochromaffin Cells Serotonin Serotonin (5-HT) EC_Cells->Serotonin Releases Vagal_Afferents Vagal Afferent 5-HT3 Receptors Vomiting_Center Vomiting Center Vagal_Afferents->Vomiting_Center Signal via Vagus Nerve Central_Receptors Central 5-HT3 Receptors Central_Receptors->Vomiting_Center Activates Ondansetron Ondansetron Ondansetron->Vagal_Afferents Blocks Ondansetron->Central_Receptors Blocks Chemotherapy Chemotherapy/ Emetic Stimuli Chemotherapy->EC_Cells Damages Serotonin->Vagal_Afferents Activates Serotonin->Central_Receptors Activates Experimental_Workflow cluster_Screening Phase 1: Screening & Enrollment cluster_Randomization Phase 2: Randomization & Intervention cluster_FollowUp Phase 3: Data Collection & Analysis Patient_Pool Patient Pool with Nausea/Vomiting Inclusion_Exclusion Inclusion/Exclusion Criteria Applied Patient_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Eligible_Patients Eligible Patients Informed_Consent->Eligible_Patients Randomization Randomization (Double-Blind) Eligible_Patients->Randomization Group_A Group A (e.g., Ondansetron) Randomization->Group_A Group_B Group B (e.g., this compound) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Follow_Up Follow-Up Period (e.g., 24-48 hours) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Collection Data Collection (Emetic Episodes, Nausea Scores) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Efficacy & Safety Results Statistical_Analysis->Results

References

Author: BenchChem Technical Support Team. Date: November 2025

Trimethobenzamide, a substituted benzamide, is recognized as an antagonist of the dopamine D2 receptor, a property central to its antiemetic effects.[1][2] However, precise quantitative data on its binding affinity, such as the inhibition constant (Kᵢ), remains elusive in readily accessible scientific literature. To provide a comparative context, this guide collates available in vitro D2 receptor binding data for structurally similar and clinically relevant benzamide derivatives, including Itopride, Metoclopramide, and Sulpiride.

Comparative Binding Affinities

The following table summarizes the reported in vitro binding affinities (Kᵢ values) of selected benzamide derivatives for the dopamine D2 receptor. It is important to note that these values are compiled from various studies and experimental conditions may differ, potentially influencing the absolute values.

CompoundStructureD2 Receptor Kᵢ (nM)Notes
This compound N-[p-(Dimethylaminoethoxy)benzyl]-3,4,5-trimethoxybenzamideNot availableConfirmed D2 receptor antagonist.[1][2]
Itopride N-[p-(Dimethylaminoethoxy)benzyl]-3,4-dimethoxybenzamideNot availableA dimethoxy analog of this compound and a known D2 receptor antagonist.[3]
Metoclopramide 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide~240 - 348A widely used antiemetic and prokinetic agent with established D2 receptor antagonist activity.
Sulpiride N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide~18.2A selective D2-like receptor antagonist, with higher affinity compared to Metoclopramide.[4] The provided value is for the S(-) enantiomer.
Eticlopride (S)-(-)-5-Chloro-3-ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-methoxybenzamide~0.09 - 0.92A high-affinity and selective D2-like receptor antagonist, often used as a research tool.[4]

Experimental Protocols for D2 Receptor Binding Assays

The determination of D2 receptor binding affinity is typically conducted through in vitro radioligand binding assays. These experiments are fundamental in pharmacology for characterizing the interaction between a drug candidate and its receptor target. A generalized protocol for a competitive radioligand binding assay is outlined below.

General Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Cells or tissues expressing the dopamine D2 receptor are homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the D2 receptor with high affinity and specificity (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or a related compound) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature for a defined period to allow for binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

D2_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation cluster_quantification Quantification & Analysis ReceptorSource D2 Receptor Source (Cells/Tissues) Homogenization Homogenization ReceptorSource->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation with: - Radioligand - Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

A simplified workflow for a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Upon binding of an agonist, such as dopamine, the D2 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. As an antagonist, this compound and its related compounds block this activation. The primary signaling pathway involves the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).

The following diagram illustrates the canonical D2 receptor signaling pathway and the antagonistic action of compounds like this compound.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Conversion of ATP to cAMP G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist This compound & Related Compounds (Antagonist) Antagonist->D2R Binds & Blocks Response Cellular Response (Inhibited) cAMP->Response

Antagonism of the D2 receptor signaling pathway.

Conclusion

References

Assessing the reproducibility of published Trimethobenzamide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of a synthetic route is a critical factor in selecting a viable method for the preparation of active pharmaceutical ingredients. This guide provides a detailed comparison of three published synthesis methods for Trimethobenzamide, an antiemetic agent. The comparison focuses on experimental protocols and quantitative data to assess their potential reproducibility.

Introduction to this compound Synthesis

This compound, chemically known as N-{[4-(2-dimethylaminoethoxy)phenyl]methyl}-3,4,5-trimethoxybenzamide, is an antiemetic drug used to prevent nausea and vomiting.[1] Several synthetic routes to this compound have been published, each with distinct starting materials, reaction pathways, and experimental conditions. This guide evaluates three prominent methods: the original synthesis reported by Hoffmann La Roche, a multi-step process detailed in a French patent, and a more recent, improved process developed by Kannan and colleagues.

Comparison of Synthetic Methods

The three methods present different approaches to the construction of the this compound molecule. The choice of a particular method in a research or development setting will depend on factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations.

ParameterMethod 1: Hoffmann La Roche (1959)Method 2: French Patent (1985)Method 3: Kannan et al. (2018)
Starting Material p-HydroxybenzaldehydePhenolp-Hydroxybenzaldehyde
Key Intermediate 4-(2-dimethylaminoethoxy)benzylamine4-(2-dimethylaminoethoxy)benzylamine4-(2-dimethylaminoethoxy)benzylamine
Overall Yield Not explicitly stated in patentNot explicitly stated for overall processGood
Final Product Purity Not explicitly stated in patentNot explicitly stated in patent99.50% (by HPLC)
Final Product Melting Point 185-186 °C (as HCl salt)187-188 °C (as HCl salt)188-190 °C (as HCl salt)
Key Features Classic, foundational synthesisMulti-step route from a basic starting materialEnvironmentally friendly, one-pot synthesis of intermediate, suitable for large-scale production

Experimental Protocols and Data

Method 1: Hoffmann La Roche Synthesis

This foundational synthesis begins with the alkylation of p-hydroxybenzaldehyde and proceeds through a reductive amination followed by a final acylation.[1]

Experimental Protocol:

  • Synthesis of 4-(2-dimethylaminoethoxy)benzaldehyde: p-Hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of sodium methoxide in chlorobenzene. The mixture is refluxed for 15 hours. The product is isolated by filtration and vacuum distillation.[2]

  • Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: The intermediate aldehyde is subjected to reductive amination. (Specific conditions for this step are not detailed in the provided patent text).

  • Synthesis of this compound Hydrochloride: 4-(2-dimethylaminoethoxy)benzylamine is reacted with 3,4,5-trimethoxybenzoyl chloride. The resulting product is converted to its hydrochloride salt, which has a reported melting point of 185-186 °C.[1]

Quantitative Data:

While the patent provides a general outline, specific yields for each step are not detailed, making a direct reproducibility assessment challenging.[1][2]

Method 2: Synthesis from Phenol (French Patent FR2549828A1)

This method employs a longer synthetic sequence starting from phenol.[3]

Experimental Protocol:

  • Synthesis of 2-Phenoxyethanol: Phenol is reacted with ethylene chlorohydrin in the presence of sodium hydroxide.[3]

  • Synthesis of 2-Phenoxyethyl chloride: The resulting alcohol is treated with thionyl chloride in toluene.[3]

  • Formation of N-[(2-chloroethoxy)benzyl]acetamide: The chloride is reacted with acetamide and paraformaldehyde in glacial acetic acid.[3]

  • Synthesis of N-[(2-dimethylaminoethoxy)benzyl]acetamide: The preceding intermediate is reacted with dimethylamine.[3]

  • Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: The acetamide is hydrolyzed using hydrochloric acid. The crude product is purified by distillation under reduced pressure.[3]

  • Synthesis of this compound Hydrochloride: The purified benzylamine is condensed with 3,4,5-trimethoxybenzoyl chloride in toluene to yield the final product. The hydrochloride salt has a reported melting point of 187-188 °C.[3]

Quantitative Data:

The patent describes the procedural steps in detail but does not provide a clear overall yield for the entire sequence.[3]

Method 3: Kannan et al. Improved Synthesis

This more recent method focuses on an efficient and environmentally friendly synthesis, particularly for the key intermediate, and is aimed at large-scale production.[4][5]

Experimental Protocol:

  • One-Pot Synthesis of 4-(2-dimethylaminoethoxy)benzylamine: This key intermediate is prepared from p-hydroxybenzaldehyde. The process involves reaction with 2-dimethylaminoethyl chloride, followed by treatment with hydroxylamine hydrochloride. The authors also mention the use of zinc dust in a one-pot synthesis approach.[4][5]

  • Synthesis of this compound Hydrochloride: The intermediate 4-(2-dimethylaminoethoxy)benzylamine is reacted with 3,4,5-trimethoxybenzoic acid in the presence of boric acid and polyethylene glycol (PEG).[4][5]

Quantitative Data:

This method provides the most comprehensive quantitative data of the three.

  • Final Product (this compound HCl):

    • Purity (HPLC): 99.50%

    • Melting Point: 188-190 °C

Synthesis Workflow Diagrams

Hoffmann_La_Roche_Synthesis A p-Hydroxybenzaldehyde B 4-(2-dimethylaminoethoxy)benzaldehyde A->B Alkylation with 2-dimethylaminoethyl chloride C 4-(2-dimethylaminoethoxy)benzylamine B->C Reductive Amination D This compound C->D Acylation with 3,4,5-trimethoxybenzoyl chloride

Caption: Hoffmann La Roche synthesis workflow.

French_Patent_Synthesis A Phenol B 2-Phenoxyethanol A->B Reaction with ethylene chlorohydrin C 2-Phenoxyethyl chloride B->C Reaction with thionyl chloride D N-[(2-chloroethoxy)benzyl]acetamide C->D Reaction with acetamide and paraformaldehyde E N-[(2-dimethylaminoethoxy)benzyl]acetamide D->E Reaction with dimethylamine F 4-(2-dimethylaminoethoxy)benzylamine E->F Hydrolysis G This compound HCl F->G Condensation with 3,4,5-trimethoxybenzoyl chloride Kannan_et_al_Synthesis cluster_0 One-Pot Intermediate Synthesis A p-Hydroxybenzaldehyde B 4-(2-dimethylaminoethoxy)benzylamine A->B One-pot reaction with 2-dimethylaminoethyl chloride and hydroxylamine hydrochloride C This compound HCl B->C Reaction with 3,4,5-trimethoxybenzoic acid, boric acid, and PEG

References

A Comparative Analysis of Side-Effect Profiles: Trimethobenzamide Versus Other Anti-Dopaminergic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side-effect profiles of Trimethobenzamide and other selected anti-dopaminergic agents, including prochlorperazine, metoclopramide, and haloperidol. The information presented is based on a review of available clinical data and pharmacological literature, offering insights into the relative safety and tolerability of these medications.

Executive Summary

This compound, an antiemetic agent, exerts its effects primarily through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. While effective in managing nausea and vomiting, its use is associated with a range of side effects, most notably extrapyramidal symptoms (EPS). This guide provides a comparative overview of these side effects against other commonly used anti-dopaminergic drugs, highlighting differences in incidence rates where data is available. Understanding these profiles is crucial for informed decision-making in clinical research and drug development.

Comparative Side-Effect Profiles

The following table summarizes the incidence of common and serious side effects associated with this compound and other anti-dopaminergic agents. It is important to note that the incidence rates are derived from various sources, including clinical trials and user-reported data, and may vary depending on the patient population, dosage, and duration of treatment.

Side EffectThis compoundProchlorperazineMetoclopramideHaloperidol
Extrapyramidal Symptoms (EPS) Incidence not well-established in comparative trials, but known to occur.25% - 67%4% - 25%High incidence, especially at higher doses.
- AkathisiaReported14% (in one study)Reported15.3% (user-reported)
- DystoniaReportedReportedReportedReported
- ParkinsonismParkinson-like symptoms reportedReportedReportedReported
Sedation/Drowsiness Common38% (in one study)Reported11.1% (user-reported)
Dizziness Common6.3% (user-reported)ReportedReported
Headache CommonReportedReportedReported
Anxiety Not commonly reported38.4% (user-reported)35.1% (user-reported)27.8% (user-reported)
Nausea & Vomiting Used to treat N/V15.4% (user-reported)14.1% (user-reported)13.9% (user-reported)
Cardiovascular Effects Rare reports of hypotension. Does not appear to cause QTc prolongation.Can cause QTc prolongation.Can cause QTc prolongation.Known to cause QTc prolongation.
Hyperprolactinemia Possible due to D2 antagonism.Known to cause.Known to cause.Known to cause.
Liver Injury Rare reports of jaundice.Rare reports.Rare reports.Rare reports.

Mechanism of Action and Associated Side Effects

The primary mechanism of action for this compound and the comparator drugs involves the antagonism of dopamine D2 receptors. However, the specific receptor binding affinities and locations of action contribute to their varying side-effect profiles.

Dopamine D2 Receptor Signaling in the Chemoreceptor Trigger Zone (CTZ)

The antiemetic effect of these agents originates from the blockade of D2 receptors in the CTZ, an area in the medulla oblongata that detects emetic signals in the blood and communicates with the vomiting center.

D2_Signaling_CTZ cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (CTZ) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP VomitingCenter Signal to Vomiting Center cAMP->VomitingCenter Reduced Signal This compound This compound & Other Antagonists This compound->D2R Blocks

Caption: Dopamine D2 receptor signaling in the CTZ and the inhibitory action of antagonists.

Mechanism of Extrapyramidal Symptoms (EPS)

The blockade of D2 receptors in the nigrostriatal pathway, a key component of the brain's motor system, disrupts the balance between dopamine and acetylcholine, leading to the manifestation of EPS.

EPS_Mechanism Dopamine_Antagonist Dopamine D2 Antagonist Nigrostriatal_Pathway Nigrostriatal Pathway Dopamine_Antagonist->Nigrostriatal_Pathway Acts on Dopamine_Blockade Dopamine Blockade Nigrostriatal_Pathway->Dopamine_Blockade Dopamine_Acetylcholine_Imbalance Dopamine-Acetylcholine Imbalance Dopamine_Blockade->Dopamine_Acetylcholine_Imbalance EPS Extrapyramidal Symptoms (Dystonia, Akathisia, Parkinsonism) Dopamine_Acetylcholine_Imbalance->EPS

Caption: Pathophysiological pathway leading to extrapyramidal symptoms.

Experimental Protocols

To objectively compare the side-effect profiles of these anti-dopaminergic agents, a randomized, double-blind, placebo-controlled clinical trial is the gold standard. Below is a representative experimental protocol.

Representative Clinical Trial Protocol for Comparative Antiemetic Efficacy and Safety

1. Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

2. Study Population: Adult patients scheduled to receive moderately or highly emetogenic chemotherapy.

3. Randomization: Patients are randomly assigned in a 1:1:1:1:1 ratio to receive one of the following treatments prior to chemotherapy:

  • This compound
  • Prochlorperazine
  • Metoclopramide
  • Haloperidol
  • Placebo

4. Outcome Measures:

  • Primary Efficacy Endpoint: Complete response rate (defined as no emetic episodes and no use of rescue medication) in the 24 hours following chemotherapy.
  • Secondary Efficacy Endpoints:
  • Complete response rate during the delayed phase (25-120 hours).
  • Time to first emetic episode.
  • Severity of nausea (assessed using a visual analog scale).
  • Safety Endpoints: Incidence, severity, and causality of all adverse events, with a specific focus on:
  • Extrapyramidal symptoms (assessed using the Extrapyramidal Symptom Rating Scale - ESRS).
  • Sedation levels (assessed using a standardized sedation scale).
  • Cardiovascular effects (including vital signs and electrocardiograms to monitor QTc interval).
  • Laboratory abnormalities.

5. Study Procedures:

  • Screening Visit: Informed consent, medical history, physical examination, baseline laboratory tests, and ECG.
  • Treatment Visit (Day 1): Administration of the investigational product 30-60 minutes before chemotherapy. Assessment of emesis and nausea at regular intervals.
  • Follow-up Period (Days 2-5): Patients record emetic episodes and nausea severity in a diary.
  • End of Study Visit (Day 6): Final safety assessments, including physical examination, vital signs, and ECG.

Start [label="Patient Recruitment\n(Informed Consent)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Screening [label="Screening & Baseline\nAssessments"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Group_T [label="this compound\nGroup"]; Group_P [label="Prochlorperazine\nGroup"]; Group_M [label="Metoclopramide\nGroup"]; Group_H [label="Haloperidol\nGroup"]; Group_PL [label="Placebo\nGroup"]; Treatment [label="Drug Administration\n(Pre-Chemotherapy)"]; Acute_Phase [label="Acute Phase Assessment\n(0-24h)\n- Efficacy (Emesis)\n- Safety (EPS, Sedation)"]; Delayed_Phase [label="Delayed Phase Assessment\n(24-120h)\n- Patient Diary"]; End_of_Study [label="End of Study Visit\n(Final Safety Assessments)"]; Analysis [label="Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Screening; Screening -> Randomization; Randomization -> Group_T; Randomization -> Group_P; Randomization -> Group_M; Randomization -> Group_H; Randomization -> Group_PL; Group_T -> Treatment; Group_P -> Treatment; Group_M -> Treatment; Group_H -> Treatment; Group_PL -> Treatment; Treatment -> Acute_Phase; Acute_Phase -> Delayed_Phase; Delayed_Phase -> End_of_Study; End_of_Study -> Analysis; } Caption: A generalized workflow for a comparative antiemetic clinical trial.

Methodology for Assessment of Extrapyramidal Symptoms (EPS)

A standardized and validated scale should be used to ensure consistent and reliable assessment of EPS. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool for this purpose.

1. Rater Training: All clinical investigators and site personnel responsible for ESRS assessments must undergo standardized training to ensure inter-rater reliability.

2. Assessment Schedule: The ESRS should be administered at baseline (before drug administration) and at predefined time points post-administration (e.g., 1, 4, and 24 hours) and at the end of the study.

3. ESRS Components: * Part I: Questionnaire on Subjective Experience: Patients are asked about their subjective feelings of restlessness, muscle stiffness, and involuntary movements. * Part II: Clinician's Examination for Parkinsonism and Akathisia: The clinician observes the patient for signs such as tremor, rigidity, bradykinesia, and objective signs of restlessness. * Part III: Clinician's Examination for Dystonia: The clinician examines for sustained muscle contractions or spasms. * Part IV: Clinician's Examination for Dyskinesia: The clinician assesses for abnormal, involuntary movements.

4. Scoring: Each item is rated on a severity scale. The total score and subscale scores are used to quantify the severity of EPS.

Conclusion

This compound remains a relevant antiemetic, but its potential to induce extrapyramidal symptoms necessitates careful consideration, particularly when compared to other anti-dopaminergic agents. While direct comparative data on the incidence of all side effects is not always available, the existing evidence suggests that agents like metoclopramide may have a lower incidence of EPS in some populations. Conversely, antipsychotics like haloperidol, while potent antiemetics, carry a significantly higher risk of EPS. The choice of an anti-dopaminergic agent in a clinical or research setting should be guided by a thorough understanding of these differential side-effect profiles, the patient's individual risk factors, and the specific clinical context. Further head-to-head clinical trials are warranted to provide more definitive comparative safety data for this compound.

Safety Operating Guide

Safe Handling and Personal Protective Equipment for Trimethobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Trimethobenzamide. The following procedures are designed to ensure a safe laboratory environment by outlining proper handling, storage, emergency protocols, and disposal methods.

Hazard Identification and Health Effects

This compound hydrochloride is classified with the following hazards:

  • Harmful if swallowed (Acute Oral Toxicity, Category 4).[1][2][3][4]

  • May cause an allergic skin reaction (Skin Sensitization, Category 1).[1][4]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled (Respiratory Sensitization, Category 1).[1][4]

  • May cause skin, eye, and respiratory tract irritation .[5]

Fine dust dispersed in the air may also pose a potential dust explosion hazard.[5]

Chemical and Physical Properties

A summary of key quantitative data for this compound hydrochloride is provided below.

PropertyValueSource
Acute Oral Toxicity (LD50) 1600 mg/kg (Mouse)[5]
Molecular Formula C₂₁H₂₈N₂O₅・HCl[3]
Molecular Weight 424.92 g/mol [5]
Physical Form Solid, Crystal - Powder[3]
Color White to Almost White[3]
Melting Point 186°C - 190°C[3][5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Protection TypeSpecificationRationale
Respiratory NIOSH/MSHA-approved dust respirator.[3][6]Prevents inhalation of dust particles, which can cause respiratory sensitization and irritation.[1][4][5]
Eye/Face Safety glasses with side shields or chemical safety goggles.[2][3][6] A face shield may be required for splash hazards.[3]Protects eyes from irritation due to dust or splashes.[5]
Hand Impervious protective gloves (e.g., nitrile).[2][3]Prevents skin contact, which can cause irritation and allergic reactions.[1][4][5]
Body Protective laboratory coat or impervious protective clothing.[2][3][6]Protects skin from accidental contact and contamination of personal clothing.[2]

Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a closed system or local exhaust ventilation (e.g., a chemical fume hood) to prevent direct exposure and control airborne dust levels.[2][3]

Safe Handling Procedures:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning work.

  • Minimize dust generation and accumulation during handling.[2]

  • Avoid direct contact with skin and eyes and avoid breathing dust.[4][5]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][6]

  • Follow the manufacturer's recommended storage temperature, which may be 4°C or controlled room temperature (20°C to 25°C).[1][4][6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][6]

Emergency and First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[1][2][3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[1][2][3][4]

Accidental Release and Spill Cleanup

A systematic approach is necessary to safely manage a spill.

Operational Plan for Spills:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[2][4]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Wear PPE: Don appropriate PPE, including respiratory protection, gloves, eye protection, and a lab coat.[2][4][6]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6] Prevent the material from entering drains or waterways.[1][4]

  • Clean Up:

    • For solid spills, cover with a plastic sheet to minimize spreading.[6]

    • Collect spilled material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[2][6]

    • Place the collected material into a clearly labeled, sealed container for disposal.[2][6]

  • Decontaminate: Thoroughly clean the spill area.[2][6]

  • Dispose: Dispose of the contaminated material and cleaning supplies as hazardous waste according to institutional and regulatory guidelines.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill (Size & Risk) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill Prevent Spread PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Package Package Waste in Sealed Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste Per Regulations Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling an accidental spill of this compound.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

  • All waste containing this compound must be treated as hazardous waste.

  • Place waste material in a clearly labeled, sealed, and appropriate container.[2][6]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[2][3]

  • Whenever possible, use a licensed professional waste disposal service or a drug take-back program.[8]

  • If a take-back program is unavailable, the material may be mixed with an undesirable substance (e.g., used coffee grounds, cat litter), placed in a sealed plastic bag, and disposed of in the trash.[9] Do not flush down the toilet or pour down the drain.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethobenzamide
Reactant of Route 2
Reactant of Route 2
Trimethobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.